Product packaging for Methyl 4-(2-fluorophenyl)-3-oxobutanoate(Cat. No.:CAS No. 1048917-90-3)

Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Cat. No.: B1386634
CAS No.: 1048917-90-3
M. Wt: 210.2 g/mol
InChI Key: HFVFDTCYGDLQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO3 B1386634 Methyl 4-(2-fluorophenyl)-3-oxobutanoate CAS No. 1048917-90-3

Properties

IUPAC Name

methyl 4-(2-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFDTCYGDLQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for this specific isomer, this document combines reported experimental data with general principles for related compounds to offer a thorough resource.

Chemical Identity and Properties

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
Appearance Colorless oil[1]
Boiling Point 95–98 °C at 0.08 mmHg[1]
Infrared (IR) Spectrum 1746, 1722, 1235 cm⁻¹[1]
¹H NMR (400 MHz, CDCl₃) δ 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz)[1]
Mass Spectrum (m/z) 210 (M⁺)[1]

Experimental Protocols

2.1. Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound, based on established organic chemistry methodologies for β-keto ester synthesis. This procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products R1 Methyl acetoacetate C1 Strong Base (e.g., NaH or LDA) in an aprotic solvent (e.g., THF) -78 °C to room temperature R1->C1 + R2 2-Fluorobenzoyl chloride R2->C1 + P1 This compound C1->P1 Acylation & Workup P2 Byproducts (e.g., NaCl) C1->P2

General synthesis workflow for this compound.

Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Methyl acetoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is allowed to stir at this temperature for 30 minutes to facilitate the formation of the enolate.

  • Acylation: 2-Fluorobenzoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. After the addition is complete, the reaction is slowly warmed to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a colorless oil.[1]

Role in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the β-keto ester moiety is a valuable pharmacophore and a versatile intermediate in the synthesis of more complex molecules.

3.1. Versatile Synthetic Intermediate:

β-keto esters like the title compound are crucial building blocks in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making them key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, similar structures are used in the synthesis of derivatives with potential anti-inflammatory, analgesic, and antimicrobial activities.[2]

3.2. "Magic Methyl" Concept in Medicinal Chemistry:

The strategic placement of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[3] While not directly applicable to the methyl ester of the title compound, the principle highlights the importance of small structural modifications in drug design. The methyl group can influence a compound's conformation, lipophilicity, and metabolic stability, thereby affecting its binding affinity to biological targets and its pharmacokinetic properties.[3]

3.3. Fluorine in Drug Design:

The inclusion of a fluorine atom, as in this compound, is a common strategy in modern drug design. The fluorine atom can alter the electronic properties of the molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.

G cluster_compound This compound cluster_properties Key Structural Features cluster_applications Potential Applications in Drug Discovery Compound Core Structure BetaKetoEster β-Keto-ester Moiety Compound->BetaKetoEster provides OrthoFluoro Ortho-Fluorophenyl Group Compound->OrthoFluoro contains Intermediate Versatile Synthetic Intermediate BetaKetoEster->Intermediate enables PKModulation Pharmacokinetic Modulation OrthoFluoro->PKModulation influences Scaffold Scaffold for Bioactive Molecules Intermediate->Scaffold

Logical relationship of structural features to applications in drug discovery.

Signaling Pathways

There is currently no direct evidence linking this compound to specific signaling pathways. Its utility in drug discovery would be as a precursor to more complex molecules designed to interact with specific biological targets, such as kinases, ion channels, or receptors, which are integral components of various signaling cascades. For example, related heterocyclic structures synthesized from keto-esters have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are targets in cancer therapy.[4]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While detailed biological data for this specific compound is sparse, its structural features—a reactive β-keto ester system and a fluorinated aromatic ring—make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its own potential biological activities and its applications in the synthesis of complex molecular architectures is warranted.

References

An In-Depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a fluorophenyl group, makes it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of this compound consists of a butanoate backbone with a ketone at the C3 position and a methyl ester at the C1 position. A 2-fluorophenyl group is attached to the C4 position. This β-keto ester, like others, can exist in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.20 g/mol
Boiling Point 95–98 °C (at 0.08 mm Hg)
Appearance Colorless oil

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.27m1HAromatic CH
7.19td, J = 7.6, 1.9 Hz1HAromatic CH
7.13–7.03complex2HAromatic CH
3.87s2HC4-H₂
3.72s3HOCH₃
3.53s2HC2-H₂

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
199.2C3 (Ketone C=O)
167.5C1 (Ester C=O)
161.0 (d, J = 246.1 Hz)C-F of Phenyl Ring
131.8 (d, J = 4.1 Hz)Aromatic CH
129.4 (d, J = 6.5 Hz)Aromatic CH
124.4 (d, J = 3.6 Hz)Aromatic CH
120.7 (d, J = 16.1 Hz)Aromatic C
115.5 (d, J = 21.7 Hz)Aromatic CH
52.4OCH₃
48.2C4
43.1 (d, J = 2.5 Hz)C2

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueKey Peaks/Values
IR (cm⁻¹) 1746 (Ester C=O), 1722 (Ketone C=O), 1235 (C-O)
MS (m/z) 210 (M⁺, corresponding to C₁₁H₁₁FO₃)

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. A general and adaptable protocol, based on the synthesis of the analogous methyl 4-phenyl-3-oxobutanoate, is provided below. This method involves the reaction of a phenylacetyl chloride derivative with Meldrum's acid, followed by methanolysis.

Experimental Protocol: Synthesis via Meldrum's Acid and Phenylacetyl Chloride Derivative

Materials:

  • 2-Fluorophenylacetyl chloride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 2 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Pyridine: Slowly add pyridine (1.0 equivalent) to the cooled solution over a period of 15 minutes.

  • Addition of Acyl Chloride: Prepare a solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 2 hours.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 90 minutes, and then allow it to warm to room temperature and stir for an additional 60 minutes.

  • Work-up: To the reaction mixture, add dichloromethane and 2 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Methanolysis: Suspend the resulting crude product in methanol and heat the mixture to reflux for 3 hours.

  • Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by flash column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield the final product, this compound, as a colorless oil.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 2-Fluorophenylacetyl Chloride Step1 Acylation at 0°C in CH2Cl2 Reactant1->Step1 Reactant2 Meldrum's Acid Reactant2->Step1 Reactant3 Pyridine Reactant3->Step1 Reactant4 Methanol Step3 Methanolysis (Reflux) Reactant4->Step3 Step2 Work-up and Extraction Step1->Step2 Step2->Step3 Product This compound Step3->Product

Caption: Synthesis of this compound.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and synthesis of this compound. The detailed spectroscopic data and experimental protocol are intended to be a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, facilitating the use of this versatile building block in their research endeavors.

An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of interest in organic synthesis and potentially in medicinal chemistry. Its structure combines a reactive β-keto ester moiety with a fluorophenyl group, a common substituent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known and potential biological significance.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
Appearance Colorless oil[1]
Boiling Point 95–98 °C at 0.08 mmHg[1]
Infrared (IR) Spectroscopy (cm⁻¹) 1746, 1722, 1235[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz)[1]
Mass Spectrometry (m/z) 210 (M⁺)[1]

Synthesis of this compound

The synthesis of this compound has been reported as a precursor in a one-pot [3+3] aldol-SNAr-dehydration annulation sequence. The following is a detailed experimental protocol for its preparation.

Experimental Protocol

General Procedure for the Synthesis of Methyl 4-(Aryl)-3-oxobutanoates

To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 equivalent) in anhydrous methanol (0.5 M) is added a 25% solution of sodium methoxide in methanol (1.1 equivalents). The resulting mixture is stirred at room temperature for one hour. Subsequently, the appropriate aryl halide (e.g., 2-fluorobenzyl bromide) (1.0 equivalent) is added, and the reaction mixture is refluxed for 12 hours.

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a 6 M aqueous solution of hydrochloric acid and refluxed for 4 hours to effect decarboxylation. The mixture is cooled, and the pH is adjusted to 8 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-(aryl)-3-oxobutanoate.

For the specific synthesis of this compound, 2-fluorobenzyl halide would be used as the starting aryl halide.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product DimethylAcetoneDicarboxylate Dimethyl 1,3-acetonedicarboxylate EnolateFormation Enolate Formation (1 hr, RT) DimethylAcetoneDicarboxylate->EnolateFormation SodiumMethoxide Sodium Methoxide in Methanol SodiumMethoxide->EnolateFormation ArylHalide 2-Fluorobenzyl Halide Alkylation Alkylation (12 hr, Reflux) ArylHalide->Alkylation EnolateFormation->Alkylation Concentration1 Concentration Alkylation->Concentration1 Decarboxylation Decarboxylation (4 hr, Reflux in 6M HCl) Neutralization Neutralization (NaHCO₃) Decarboxylation->Neutralization Acidification Acidification & Reflux Concentration1->Acidification Acidification->Decarboxylation Extraction Ethyl Acetate Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct DrugDiscoveryLogic cluster_compound Core Compound cluster_features Structural Features cluster_properties Inferred Properties cluster_applications Potential Applications cluster_outcomes Therapeutic Areas CoreCompound This compound BKetoEster β-Keto Ester Moiety CoreCompound->BKetoEster Fluorophenyl Fluorophenyl Group CoreCompound->Fluorophenyl Reactivity High Synthetic Versatility BKetoEster->Reactivity Pharmacokinetics Potential for Enhanced Pharmacokinetic Properties Fluorophenyl->Pharmacokinetics Precursor Precursor for Heterocycle Synthesis Reactivity->Precursor Screening Candidate for Biological Screening Pharmacokinetics->Screening AntiInflammatory Anti-inflammatory Precursor->AntiInflammatory Anticancer Anticancer Precursor->Anticancer Antimicrobial Antimicrobial Precursor->Antimicrobial Screening->AntiInflammatory Screening->Anticancer Screening->Antimicrobial

References

Spectroscopic Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 7.40Multiplet4HAromatic protons (C₆H₄F)
~ 3.90Singlet2H-CH₂- (next to phenyl group)
~ 3.70Singlet3H-OCH₃ (methyl ester)
~ 3.50Singlet2H-CH₂- (between carbonyls)

Note: The presence of the fluorophenyl group and the keto-enol tautomerism of the β-ketoester can lead to more complex spectra than this simplified prediction.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 200Ketone Carbonyl (C=O)
~ 168Ester Carbonyl (C=O)
~ 160 (d, J ≈ 245 Hz)Aromatic C-F
~ 115 - 135Aromatic Carbons
~ 52-OCH₃ (methyl ester)
~ 49-CH₂- (between carbonyls)
~ 45-CH₂- (next to phenyl group)

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3050 - 3100MediumAromatic C-H stretch
~ 2850 - 3000MediumAliphatic C-H stretch
~ 1745StrongEster C=O stretch
~ 1720StrongKetone C=O stretch
~ 1600, 1490Medium-WeakAromatic C=C stretch
~ 1200 - 1300StrongC-O stretch (ester)
~ 1220StrongC-F stretch
MS (Mass Spectrometry) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
210[M]⁺ (Molecular Ion)
179[M - OCH₃]⁺
151[M - COOCH₃]⁺
109[F-C₆H₄-CH₂]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[1] Transfer the solution to an NMR tube using a glass Pasteur pipette.[1] If any solid particles are present, filter the solution before transferring it to the NMR tube to avoid interfering with the shimming process.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument is typically a 400 or 500 MHz spectrometer.

  • Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are calibrated relative to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Instrument Setup : Place the salt plate into the sample holder of the FT-IR spectrometer.[2]

  • Data Acquisition : Record a background spectrum of the empty salt plate. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to obtain the final spectrum of transmittance or absorbance versus wavenumber.[3]

  • Data Analysis : The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute this solution to a final concentration of about 10-100 µg/mL.[5] Filter the solution if any precipitate is present.[5]

  • Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (molecular ion).[6][7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.[6]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[6] The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Physical properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in various synthetic pathways. The document details its melting and boiling points, supported by experimental protocols for their determination, and outlines a typical synthesis workflow.

Core Physical Properties

This compound is a colorless oil at room temperature.[1] This physical state indicates that its melting point is below standard ambient temperature. The following table summarizes the available quantitative data on its key physical properties.

Physical PropertyValueConditions
Boiling Point 95–98 °Cat 0.08 mm Hg
Melting Point Below room temperatureNot precisely determined
Appearance Colorless oilStandard temperature and pressure

Experimental Protocols

The following sections describe detailed methodologies for the determination of the boiling and melting points of this compound.

Determination of Boiling Point under Vacuum

The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A common apparatus for this procedure is a short-path distillation setup.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Thermometer and a thermometer adapter

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • The crude this compound is placed in the round-bottom flask along with a magnetic stir bar.

  • The short-path distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

  • The thermometer is positioned such that the top of the bulb is level with the side arm leading to the condenser.

  • The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.08 mm Hg).

  • The cooling fluid is circulated through the condenser.

  • The sample is heated gently with stirring.

  • The temperature at which the liquid is actively boiling and the condensate is consistently collecting in the receiving flask is recorded as the boiling point range.

Determination of Melting Point (for oily substances)

As this compound is an oil at room temperature, its melting point (or more accurately, its freezing point) would be determined by cooling the substance until it solidifies.

Apparatus:

  • Small test tube or capillary tube

  • Low-temperature thermometer or a temperature probe

  • Cooling bath (e.g., ice-salt mixture or a cryocooler)

  • Stirring rod

Procedure:

  • A small sample of the purified oil is placed in a test tube.

  • A low-temperature thermometer or temperature probe is immersed in the oil.

  • The test tube is gradually cooled in the cooling bath while gently stirring the oil with the thermometer or a stirring rod to ensure uniform temperature.

  • The temperature is recorded at which the first crystals appear and the temperature at which the entire sample solidifies. This range is reported as the freezing/melting point. For oils, this transition may occur over a range of a few degrees.

Synthesis Workflow

This compound is typically synthesized via a Claisen condensation reaction. The following diagram illustrates the general workflow for its preparation and purification.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Methyl_2-fluoroacetate Methyl 2-fluoroacetate Claisen_Condensation Claisen Condensation Methyl_2-fluoroacetate->Claisen_Condensation Methyl_acetate Methyl acetate Methyl_acetate->Claisen_Condensation Base Strong Base (e.g., NaH, NaOMe) Base->Claisen_Condensation Quenching Quenching (e.g., with acid) Claisen_Condensation->Quenching Crude Product Extraction Extraction with organic solvent Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying over anhydrous salt Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Vacuum_Distillation Vacuum Distillation Concentration->Vacuum_Distillation Purified Crude Product This compound Vacuum_Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

References

Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document furnishes qualitative solubility information, detailed experimental protocols for solubility determination, and standardized workflows for its synthesis and analysis.

Core Topic: Solubility of this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data empirically using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. These protocols can be adapted based on the specific compound and solvent characteristics.

Method 1: Gravimetric Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure that no undissolved solid is transferred, filter the solution using a syringe filter that is compatible with the solvent.

  • Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).

Method 2: Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Materials:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Quartz cuvettes (for UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a filtered saturated solution.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve:

    • For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

    • For HPLC: Inject a known volume of each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Analysis of Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Quantification:

    • For UV-Vis: Measure the absorbance of the diluted saturated solution.

    • For HPLC: Inject the diluted saturated solution into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility of the compound in the solvent at the specified temperature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of β-keto esters, which is applicable to the preparation of this compound.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Fluorophenylacetic acid derivative and a methylating agent) Reaction_Step Reaction (e.g., Claisen Condensation) Reactants->Reaction_Step Base/Solvent Workup Aqueous Workup & Extraction Reaction_Step->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound (Colorless Oil) Purification->Product Pure Product HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Column Stationary Phase (e.g., C18 or Mixed-Mode Column) HPLC_System->Column Detection UV Detector Column->Detection Elution Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with pH modifier) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Chromatogram

References

Methodological & Application

Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a versatile β-ketoester intermediate of significant interest in synthetic organic chemistry and drug discovery. Its structural features, particularly the presence of a reactive β-ketoester moiety and a fluorinated phenyl ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The fluorine substitution can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in two key multicomponent reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Hantzsch pyridine synthesis.

Applications in Medicinal Chemistry

Dihydropyrimidinones (DHPMs) and their derivatives, synthesized using this compound, are a class of compounds with a broad spectrum of biological activities. They are notably recognized as calcium channel blockers, which are crucial in the management of cardiovascular diseases such as hypertension and angina.[1][2] The DHPM scaffold is a key component in several commercial drugs.[3] Furthermore, derivatives of DHPMs have shown promise as anti-inflammatory, anti-HIV, and anticancer agents.[3][4]

Similarly, the 1,4-dihydropyridine core, accessible through the Hantzsch synthesis, is the foundational structure for a major class of calcium channel blockers, including well-known drugs like nifedipine and amlodipine.[5][6] The incorporation of the 2-fluorophenyl moiety from this compound can lead to novel dihydropyridine derivatives with potentially improved pharmacological profiles.

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for Biginelli and Hantzsch reactions using analogs of this compound, providing an expected range for synthesis planning.

Table 1: Expected Yields for the Biginelli Reaction with Substituted Phenyl β-Ketoesters

Aldehydeβ-KetoesterCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateH4SiMo12O4Ethanol/MeCN52-82[3]
4-NitrobenzaldehydeEthyl acetoacetateKH2PO4/PEG400Solvent-free93[7]
3-NitrobenzaldehydeEthyl acetoacetateKH2PO4/PEG400Solvent-free91[7]
4-Hydroxy-3-methoxybenzaldehydeEthyl acetoacetateKH2PO4/PEG400Solvent-free85[7]

Table 2: Expected Yields for the Hantzsch Pyridine Synthesis with β-Ketoesters

Aldehydeβ-KetoesterNitrogen SourceCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA (ultrasound)96[5]
Various aldehydesEthyl acetoacetateAmmoniaNone (refluxing ethanol)Generally moderate[8]
BenzaldehydeEthyl acetoacetateAmmonium acetatePhenylboronic acidHigh[9]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives via the Biginelli Reaction

This protocol describes a general procedure for the one-pot synthesis of dihydropyrimidinones from this compound, an aldehyde, and urea (or thiourea).

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., 10 mol% p-toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl2)

  • Solvent (e.g., Ethanol or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), and urea or thiourea (1.2 eq).

  • Add the catalyst (e.g., p-TSA, 0.1 eq).

  • If using a solvent, add ethanol (10-15 mL). For solvent-free conditions, proceed to the next step.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (for ethanol, approx. 80 °C) with vigorous stirring. For solvent-free conditions, heat to 100-110 °C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.

Protocol 2: Synthesis of 1,4-Dihydropyridine Derivatives via the Hantzsch Synthesis

This protocol outlines the synthesis of 1,4-dihydropyridines using this compound, an aldehyde, and a nitrogen source.

Materials:

  • This compound (2.0 eq)

  • Aromatic or aliphatic aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)

  • Ammonium acetate or aqueous ammonia (1.0 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (2.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the nitrogen source, such as ammonium acetate (1.0 eq).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from 3 to 12 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,4-dihydropyridine derivative.

Visualizations

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Ketoester This compound Enolate Ketoester Enolate Ketoester->Enolate H+ OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enolate DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

Hantzsch_Pyridine_Synthesis cluster_reactants_hantzsch Reactants cluster_intermediates_hantzsch Key Intermediates cluster_product_hantzsch Product Aldehyde_H Aldehyde Knoevenagel_H Knoevenagel Adduct Aldehyde_H->Knoevenagel_H + Ketoester2 Ketoester1_H This compound (1 eq) Enamine_H Enamine Intermediate Ketoester1_H->Enamine_H + Ammonia Ketoester2_H This compound (1 eq) Ammonia_H Ammonia/Ammonium Acetate DHP_H 1,4-Dihydropyridine Enamine_H->DHP_H + Knoevenagel Adduct, Cyclization & Dehydration Knoevenagel_H->DHP_H

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental_Workflow Start Start: Assemble Reactants Reaction One-Pot Reaction (Heating/Reflux) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Multicomponent Reactions.

References

Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a β-ketoester moiety and a fluorinated phenyl ring, makes it a versatile precursor for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant molecules, with a focus on the anti-HIV drug Doravirine.

Physicochemical Data of this compound

A summary of the key physicochemical data for the precursor is presented in Table 1.

PropertyValue
Molecular FormulaC₁₁H₁₁FO₃
Molecular Weight210.20 g/mol
AppearanceColorless oil
Boiling Point95–98 °C (0.08 mm Hg)
Infrared (IR) Spectroscopy (cm⁻¹) 1746, 1722, 1235
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz)
Mass Spectrometry (m/z) 210 (M⁺)

Application in the Synthesis of Doravirine

This compound is a crucial precursor for the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The synthesis involves the formation of a key pyridone intermediate.

Mechanism of Action of Doravirine

Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA into DNA, thus halting viral replication.

doravirine_mechanism cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition by Doravirine HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral_DNA->Integration into\nHost Genome RT Reverse Transcriptase (RT) Inactive_RT Inactive RT Complex Doravirine Doravirine Doravirine->RT Binds to allosteric site No_Viral_DNA No Viral DNA Synthesis Inactive_RT->No_Viral_DNA

Caption: Mechanism of action of Doravirine.

Synthetic Workflow for Doravirine

The synthesis of Doravirine from this compound can be conceptualized in the following workflow.

doravirine_synthesis Precursor This compound Pyridone Pyridone Intermediate Precursor->Pyridone Cyclocondensation Coupling Coupling with Triazolone Side Chain Pyridone->Coupling Nucleophilic Aromatic Substitution Doravirine Doravirine Coupling->Doravirine Final Assembly

Caption: Synthetic workflow for Doravirine.

Experimental Protocols

Synthesis of this compound

A documented protocol for the synthesis of the precursor itself provides a yield of 68%.[2]

Table 2: Synthesis of this compound [2]

ParameterValue
Reactants 2-Fluorophenylacetic acid, Meldrum's acid, etc. (multi-step synthesis)
Yield 68%
Appearance Colorless oil
Proposed Protocol for the Synthesis of the Pyridone Intermediate

While a specific protocol for the direct conversion of this compound to the corresponding pyridone in the context of Doravirine synthesis is not explicitly detailed in the reviewed literature, a general approach based on the Guareschi-Thorpe condensation can be proposed. This involves the reaction of the β-ketoester with cyanoacetamide in the presence of a base.

Materials:

  • This compound

  • Cyanoacetamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Add cyanoacetamide (1.0 equivalent) to the solution and stir until it dissolves.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 3-cyano-4-(2-fluorophenyl)-6-hydroxy-2-pyridone intermediate.

Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

Synthesis of Doravirine from the Pyridone Intermediate

The subsequent steps for the synthesis of Doravirine from the pyridone intermediate have been reported with high yields. A robust kilo-scale synthesis has been developed, indicating the efficiency of the later stages of the synthesis.[2]

Table 3: Key Steps in Doravirine Synthesis

StepDescriptionYieldReference
Pyridone Formation Cyclocondensation to form the core pyridone structure.(Proposed)-
Coupling Coupling of the pyridone intermediate with the triazolone side chain.High[2]
Final Assembly Final synthetic modifications to yield Doravirine.37% overall yield (6 steps)[2]

Application in the Synthesis of Triazolo[4,5-b]pyridin-5-amine Derivatives

Despite a thorough literature search, no significant evidence was found to suggest that this compound is a common or documented precursor for the synthesis of triazolo[4,5-b]pyridin-5-amine derivatives. The synthesis of these compounds typically proceeds through alternative synthetic routes.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, most notably in the production of the anti-HIV drug Doravirine. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development. While the initial cyclocondensation to the pyridone intermediate from this specific precursor requires further optimization, the overall synthetic pathway to Doravirine is well-established and efficient. Further research may uncover additional applications for this important building block in the synthesis of other novel therapeutic agents.

References

Application Notes and Protocols: Reaction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole, pyrimidine, and pyridine derivatives using Methyl 4-(2-fluorophenyl)-3-oxobutanoate as a key starting material. The following sections detail the reaction pathways and provide step-by-step experimental procedures.

Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one via Reaction with Hydrazine

The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, which proceeds via a cyclocondensation reaction to yield the corresponding pyrazolone derivative. This scaffold is a common feature in many biologically active molecules.

Reaction Pathway

knorr_pyrazole_synthesis start This compound intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (NH2NH2) hydrazine->intermediate product 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one intermediate->product Cyclization - CH3OH, -H2O

Caption: Knorr Pyrazole Synthesis Pathway.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(2-fluorophenyl)-1H-pyrazol-5(4H)-one.

Representative Data
AmineProductSolventCatalystTime (h)Temp (°C)Yield (%)
Hydrazine hydrate3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-oneEthanolAcetic Acid3Reflux~85-95

Note: The yield is an estimate based on similar reactions reported in the literature for fluorinated β-ketoesters.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

This compound can participate in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea or thiourea to form dihydropyrimidinones or thiones, which are valuable scaffolds in medicinal chemistry.

Reaction Pathway

biginelli_reaction start This compound product Dihydropyrimidinone/-thione start->product aldehyde Aldehyde (R-CHO) aldehyde->product urea Urea/Thiourea urea->product Acid Catalyst - 2H2O

Caption: Biginelli Reaction Pathway.

Experimental Protocol

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a round-bottom flask.

  • Add ethanol as the solvent and a few drops of concentrated hydrochloric acid as the catalyst.

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Representative Data
AldehydeAmine SourceProductSolventCatalystTime (h)Temp (°C)Yield (%)
BenzaldehydeUrea4-(2-Fluorophenyl)-6-methyl-2-oxo-5-(methoxycarbonyl)-1,2,3,4-tetrahydropyrimidineEthanolHCl6Reflux~70-85
4-ChlorobenzaldehydeThiourea4-(2-Fluorophenyl)-6-methyl-5-(methoxycarbonyl)-2-thioxo-1,2,3,4-tetrahydropyrimidineEthanolHCl6Reflux~65-80

Note: Yields are estimates based on analogous Biginelli reactions.

Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis allows for the creation of dihydropyridine structures from a β-ketoester, an aldehyde, and ammonia. These products can subsequently be oxidized to the corresponding pyridine.

Reaction Pathway

hantzsch_synthesis start This compound (2 eq.) dhp_product 1,4-Dihydropyridine start->dhp_product aldehyde Aldehyde (R-CHO) aldehyde->dhp_product ammonia Ammonia (NH3) ammonia->dhp_product - 3H2O pyridine_product Pyridine dhp_product->pyridine_product Oxidation

Caption: Hantzsch Pyridine Synthesis Pathway.

Experimental Protocol

Materials:

  • This compound

  • An aldehyde (e.g., Formaldehyde or Benzaldehyde)

  • Ammonium acetate (as ammonia source)

  • Ethanol or Methanol

  • Optional oxidizing agent (e.g., nitric acid, DDQ)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents).

  • Add ethanol or methanol as the solvent.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.

  • (Optional) To synthesize the corresponding pyridine, dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the reaction is complete (monitored by TLC). Then, work up the reaction and purify the pyridine product.

Representative Data
AldehydeAmine SourceProductSolventTime (h)Temp (°C)Yield (%)
FormaldehydeAmmonium acetateDimethyl 2,6-bis(2-fluorobenzoyl)-1,4-dihydropyridine-3,5-dicarboxylateEthanol8Reflux~60-75
BenzaldehydeAmmonium acetateDimethyl 2,6-bis(2-fluorobenzoyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateMethanol10Reflux~65-80

Note: Yields are estimates based on analogous Hantzsch syntheses.

General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare & Weigh Reagents setup_glassware Assemble Glassware prep_reagents->setup_glassware add_reagents Add Reagents to Flask setup_glassware->add_reagents heating Heat to Desired Temperature add_reagents->heating stirring Stir for Specified Time heating->stirring monitoring Monitor by TLC stirring->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete solvent_removal Solvent Removal cooling->solvent_removal purification Purification (Recrystallization/Chromatography) solvent_removal->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General Laboratory Workflow.

Application of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Medicinal Chemistry: A Focus on the Synthesis of Olutasidenib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Methyl 4-(2-fluorophenyl)-3-oxobutanoate and its structural analogs are versatile fluorinated β-ketoester building blocks of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document details the application of this compound derivatives in the synthesis of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which received FDA approval for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2][3]

Application in the Synthesis of Olutasidenib:

Olutasidenib is a targeted therapy for cancers harboring specific mutations in the IDH1 enzyme. The synthesis of Olutasidenib involves the construction of a key intermediate, a substituted pyridinone ring, for which a fluorinated β-ketoester is a logical precursor. While the exact public literature synthesis of Olutasidenib may start from a pre-formed pyridinone, the fundamental chemical logic points to the use of a compound like this compound in its construction. The following sections outline the synthetic strategy and the crucial role of this fluorinated building block.

Experimental Protocols

The synthesis of Olutasidenib can be conceptualized in two main stages: the formation of the core pyridinone structure and its subsequent coupling with the quinolinone moiety.

Protocol 1: Synthesis of the Key Intermediate 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This protocol describes a plausible synthetic route to the key pyridinone intermediate, starting from precursors readily available or derivable from this compound.

  • Step 1: Synthesis of 5-fluoropicolinonitrile 1-oxide. A solution of 5-fluoropicolinonitrile (1 equivalent) in chloroform is treated with meta-chloroperoxybenzoic acid (m-CPBA, <77%, approximately 1.65 equivalents). The reaction mixture is heated to reflux for an extended period (e.g., 4 days). After cooling, the reaction is quenched with sodium sulfite, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed, dried, and concentrated to yield the N-oxide.[4]

  • Step 2: Acetoxylation of the Pyridine Ring. The 5-fluoropicolinonitrile 1-oxide (1 equivalent) is heated in acetic anhydride at reflux for several hours. The excess acetic anhydride is removed under reduced pressure, and the residue is purified to give 6-cyano-3-fluoropyridin-2-yl acetate.[4]

  • Step 3: Hydrolysis to the Pyridone. The acetate intermediate (1 equivalent) is dissolved in methanol and treated with a base such as potassium carbonate at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the residue is worked up with water and extracted. The product, 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, is obtained after purification.[4]

  • Step 4: N-Methylation. The pyridone (1 equivalent) is dissolved in an appropriate solvent like dimethylformamide (DMF) and treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically stirred at room temperature for a short period. After completion, the solvent is evaporated, and the product, 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, is isolated and purified.[4]

Protocol 2: Synthesis of Olutasidenib

This protocol details the final coupling step to yield Olutasidenib.

  • Step 1: Nucleophilic Aromatic Substitution. A mixture of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Intermediate from Protocol 1, approximately 1.1 equivalents) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (1 equivalent) is dissolved in dimethyl sulfoxide (DMSO). A non-nucleophilic base such as diisopropylethylamine (DIEA, approximately 3 equivalents) is added.[4]

  • Step 2: Reaction and Purification. The reaction mixture is heated to 110°C for approximately 24 hours. The progress of the reaction is monitored by a suitable analytical technique like LCMS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford (S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Olutasidenib).[4]

Data Presentation

The following tables summarize key quantitative data related to the biological activity of Olutasidenib.

Table 1: In Vitro Inhibitory Activity of Olutasidenib

TargetIC50 (nM)
Mutant IDH1 (R132H)~10
Mutant IDH1 (R132C)Inhibited
Wild-Type IDH1Not Inhibited

Data sourced from preclinical studies.[4]

Table 2: Cellular Activity of Olutasidenib

Cell LineEffect
IDH1-mutant leukemia cells>90% reduction in 2-hydroxyglutarate (2-HG) levels
IDH1-mutant glioma cells>90% reduction in 2-hydroxyglutarate (2-HG) levels
IDH1-mutant leukemia cellsPromotion of cellular differentiation
IDH1-mutant leukemia cellsInhibition of proliferation

Data sourced from preclinical studies.[4]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Olutasidenib

G cluster_0 Protocol 1: Pyridinone Intermediate Synthesis cluster_1 Protocol 2: Olutasidenib Synthesis 5-fluoropicolinonitrile 5-fluoropicolinonitrile 5-fluoropicolinonitrile 1-oxide 5-fluoropicolinonitrile 1-oxide 5-fluoropicolinonitrile->5-fluoropicolinonitrile 1-oxide m-CPBA, Chloroform, Reflux 6-cyano-3-fluoropyridin-2-yl acetate 6-cyano-3-fluoropyridin-2-yl acetate 5-fluoropicolinonitrile 1-oxide->6-cyano-3-fluoropyridin-2-yl acetate Acetic anhydride, Reflux 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile 6-cyano-3-fluoropyridin-2-yl acetate->5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile K2CO3, Methanol Key Intermediate 5-fluoro-1-methyl-6-oxo-1,6- dihydropyridine-2-carbonitrile 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile->Key Intermediate Methyl iodide, K2CO3, DMF Olutasidenib Olutasidenib Key Intermediate->Olutasidenib DIEA, DMSO, 110°C Quinolone Moiety (S)-3-(1-aminoethyl)-6- chloroquinolin-2(1H)-one HCl Quinolone Moiety->Olutasidenib

Caption: Synthetic workflow for Olutasidenib.

Diagram 2: Signaling Pathway of Mutant IDH1 and Inhibition by Olutasidenib

G cluster_pathway Mutant IDH1 Signaling Pathway cluster_inhibition Inhibition by Olutasidenib Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 (e.g., R132H) Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) 2_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Proliferation Increased Cell Proliferation Differentiation_Block->Proliferation Cancer_Progression Cancer Progression (e.g., AML, Glioma) Proliferation->Cancer_Progression Olutasidenib Olutasidenib Inhibition Inhibition Olutasidenib->Inhibition Inhibition->Mutant_IDH1

Caption: Mutant IDH1 signaling and inhibition by Olutasidenib.

References

Application Note and Protocol: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a β-keto ester of interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules and pharmaceutical agents. The purity of this compound is critical for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques. The primary methods described are a liquid-liquid extraction and wash, followed by high-vacuum distillation. An alternative column chromatography procedure is also detailed.

Experimental Protocols

General Safety and Handling

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Preliminary Purification: Aqueous Work-up

This procedure is designed to remove water-soluble impurities, acids, and bases from the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude oil in ethyl acetate (approx. 10-20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize and remove any acidic byproducts. Vent the separatory funnel frequently to release any evolved CO₂ gas.

  • Separate the aqueous layer and repeat the wash if necessary (e.g., if significant gas evolution is still observed).

  • Wash the organic layer with an equal volume of brine to remove residual water and water-soluble components.[1]

  • Separate the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The resulting residue is the partially purified product.

Final Purification Method A: High-Vacuum Distillation

This is the preferred method for purifying the target compound, which is a high-boiling oil.

Materials:

  • Partially purified this compound

  • Short-path distillation apparatus or Kugelrohr

  • Vacuum pump capable of reaching <0.1 mmHg

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Heating mantle and magnetic stirrer

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the partially purified oil into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, ensuring the system is stable. A cold trap must be in place between the apparatus and the vacuum pump.

  • Once the target vacuum is reached (e.g., ~0.1 mmHg), begin gently heating the distillation flask with stirring.

  • Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point. For this compound, the reported boiling point is 95–98 °C at 0.08 mmHg.[2]

  • Collect the purified product in a pre-weighed receiving flask.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Final Purification Method B: Silica Gel Column Chromatography

This method is a suitable alternative to distillation, particularly for smaller scales or for removing non-volatile impurities.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 20:1 and gradually increasing polarity)

  • Chromatography column

  • Test tubes or flasks for fraction collection

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent (e.g., 20:1 Hexane:EtOAc).

  • Dissolve the partially purified product in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent mixture, collecting fractions.

  • Monitor the separation by TLC, spotting the collected fractions against the starting material. Visualize spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Combine the fractions containing the pure product.

  • Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified oil.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but peak shape may be affected by keto-enol tautomerism. Using elevated temperatures or an acidic mobile phase can sometimes improve peak shape.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight.[4]

Data Presentation

The following table summarizes key data points associated with the purification and characterization of this compound.

ParameterValueReference
Physical State Colorless Oil[2]
Boiling Point 95–98 °C at 0.08 mmHg[2]
Molecular Formula C₁₁H₁₁FO₃[2]
Molecular Weight 210.20 g/mol [2]
¹H NMR (400 MHz, CDCl₃) δ 7.27 (m, 1H), 7.19 (td, J=7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 199.2, 167.5, 161.0 (d, J=246.1 Hz), 131.8 (d, J=4.1 Hz), 129.4 (d, J=6.5 Hz), 124.4 (d, J=3.6 Hz), 120.7 (d, J=16.1 Hz), 115.5 (d, J=21.7 Hz), 52.4, 48.2, 43.1 (d, J=2.5 Hz)[2]
Infrared (IR) 1746, 1722, 1235 cm⁻¹[2]
Mass Spec (MS, m/z) 210 (M⁺)[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification of this compound.

PurificationWorkflow cluster_preliminary Preliminary Purification cluster_final Final Purification (Choose One) cluster_analysis Purity & Identity Confirmation Crude Crude Product Dissolve Dissolve in EtOAc Crude->Dissolve Wash_NaHCO3 Wash with sat. NaHCO₃ Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Final_Purification Concentrate->Final_Purification Partially Purified Oil Distillation High-Vacuum Distillation Final_Purification->Distillation  Method A (Preferred) Chromatography Silica Gel Chromatography Final_Purification->Chromatography  Method B (Alternative) Analysis Pure Product Distillation->Analysis Chromatography->Analysis NMR NMR Spectroscopy Analysis->NMR HPLC HPLC Analysis Analysis->HPLC GCMS GC-MS Analysis Analysis->GCMS

Caption: Workflow for the purification and analysis of this compound.

DistillationDetail start Partially Purified Oil in Distillation Flask vac Apply High Vacuum (<0.1 mmHg) start->vac heat Gently Heat with Stirring vac->heat collect Collect Fraction at 95-98°C @ 0.08 mmHg heat->collect cool Cool Apparatus to RT collect->cool release Release Vacuum cool->release product Pure Product release->product

Caption: Detailed steps for the high-vacuum distillation process.

References

Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of numerous pharmaceuticals and high-value chiral building blocks. Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a prochiral ketone whose reduction product, methyl (R)- or (S)-4-(2-fluorophenyl)-3-hydroxybutanoate, is a valuable intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of this ketone, focusing on two primary methodologies: ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using yeast. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein are based on closely related β-keto esters and provide a strong foundation for developing a successful synthetic strategy.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

The following table summarizes typical results for the asymmetric reduction of β-keto esters using different catalytic systems. This data provides an expected range of enantioselectivity and yield for the reduction of this compound.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Ru(II)-BINAPMethyl 3-oxobutanoate92-9697-98 (R)[1]
Ru-(S)-SunPhosγ-Heteroatom substituted β-keto estersUp to 99.1High[2]
Baker's YeastEthyl 3-oxobutanoate59-7685 (S)[3]
Baker's Yeast (optimized)Ethyl 3-oxobutanoate->95 (S)[3]
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoate->99 (syn-(2S, 3R))[4]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.[1][5] The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting β-hydroxy ester.

Materials:

  • This compound

  • [RuCl₂(benzene)]₂

  • (R)-BINAP or (S)-BINAP

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).

    • Add anhydrous, degassed methanol to dissolve the components.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation:

    • In a separate flask, dissolve this compound in anhydrous, degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).

    • Stir the reaction mixture at the desired temperature (typically 25-50 °C) until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 4-(2-fluorophenyl)-3-hydroxybutanoate.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol provides a greener alternative for the asymmetric reduction, often yielding the (S)-enantiomer with high selectivity.[3]

Materials:

  • This compound

  • Baker's yeast (fresh or dried)

  • Sucrose or glucose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Yeast Suspension Preparation:

    • In a large Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in warm tap water (e.g., 250 mL).

    • Add the baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed.

    • Allow the yeast to activate for about 30 minutes at room temperature.

  • Bioreduction:

    • Add this compound (e.g., 1 g) to the yeast suspension.

    • Stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up and Purification:

    • After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_ruthenium Ruthenium-Catalyzed Hydrogenation cluster_yeast Biocatalytic Reduction Ru_start Reactants: - this compound - [RuCl2(benzene)]2 - Chiral BINAP Ligand - Methanol Ru_catalyst In situ Catalyst Formation Ru_start->Ru_catalyst Ru_hydrogenation Asymmetric Hydrogenation (H2, pressure) Ru_catalyst->Ru_hydrogenation Ru_workup Work-up & Purification (Solvent removal, Chromatography) Ru_hydrogenation->Ru_workup Ru_product Chiral Product: Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate Ru_workup->Ru_product Yeast_start Reactants: - this compound - Baker's Yeast - Sucrose - Water Yeast_activation Yeast Activation Yeast_start->Yeast_activation Yeast_reduction Bioreduction (Stirring at RT) Yeast_activation->Yeast_reduction Yeast_workup Work-up & Purification (Filtration, Extraction, Chromatography) Yeast_reduction->Yeast_workup Yeast_product Chiral Product: Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate Yeast_workup->Yeast_product

Caption: General experimental workflows for the asymmetric reduction of this compound.

catalyst_stereochemistry cluster_catalysts Catalyst Choice cluster_products Stereochemical Outcome substrate This compound (Prochiral Ketone) Ru_R Ru(II) / (R)-BINAP substrate->Ru_R Hydrogenation Ru_S Ru(II) / (S)-BINAP substrate->Ru_S Hydrogenation Yeast Baker's Yeast (Saccharomyces cerevisiae) substrate->Yeast Bioreduction R_product (R)-Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate Ru_R->R_product Leads to S_product (S)-Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate Ru_S->S_product Leads to Yeast->S_product Typically leads to

Caption: Logical relationship between catalyst selection and the resulting product stereochemistry.

References

The Pivotal Role of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Crafting Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a specialized β-ketoester, is emerging as a critical starting material in the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart distinct physicochemical properties to the resulting compounds, influencing their biological activity and making them promising candidates for drug discovery and development. These application notes provide an in-depth look at the utility of this compound in synthesizing key heterocyclic scaffolds, namely dihydropyrimidinones (DHPMs) and 1,4-benzodiazepines, and outlines detailed protocols for their preparation and evaluation.

Synthesis of Bioactive Dihydropyrimidinones (DHPMs)

The Biginelli reaction, a one-pot three-component condensation, serves as an efficient method for the synthesis of DHPMs. By employing this compound, a variety of DHPMs with potential biological activities can be generated.

Experimental Protocol: Biginelli Reaction

A general procedure for the synthesis of 4-(2-fluorophenyl)-substituted dihydropyrimidinones involves the reaction of this compound, an appropriate aldehyde, and urea or thiourea under acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • A mixture of this compound, the aromatic aldehyde, and urea is refluxed in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity of DHPMs

DHPMs are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of this activity. Although specific MIC values for DHPMs derived directly from this compound are not extensively documented, studies on analogous DHPMs provide valuable insights. For instance, various DHPM derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.16 to 80 μg/mL against strains like Enterococcus faecium and S. aureus.[2][3] The mechanism of action for the antibacterial effects of some DHPMs is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[4]

Table 1: Representative Antimicrobial Activity of Dihydropyrimidinone Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
DihydropyrimidinonesEnterococcus faecium0.16 - 80[2]
DihydropyrimidinonesStaphylococcus aureus0.16 - 80[2]
DihydropyrimidinonesGram-negative bacilli23.2 - 80[2]

Synthesis of Bioactive 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties. The synthesis of these molecules can be achieved through various routes, often involving the condensation of a 2-aminobenzophenone derivative with an α-amino acid or a β-ketoester derivative.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one Analogs

A plausible synthetic route to a 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one derivative involves the reaction of a 2-aminobenzophenone with a glycine equivalent, followed by cyclization. While a direct protocol using this compound is not explicitly detailed, a general method for similar benzodiazepines provides a framework. For example, the synthesis of 7-chloro-1,3-dihydro-1-(2,2,2-trifluoroethyl)-5-(2'-fluorophenyl)-2H-1,4-benzodiazepin-2-one has been reported.[2]

General Procedure Outline:

  • Reaction of a 2-amino-5-chlorobenzophenone with a haloacetyl halide to form a 2-(haloacetamido)benzophenone.

  • Cyclization of the intermediate with ammonia or a primary amine to form the seven-membered benzodiazepine ring.

Anticonvulsant Activity of Benzodiazepines

Benzodiazepines exert their anticonvulsant effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][5][6][7] Binding of benzodiazepines to a specific site on the GABA-A receptor enhances the affinity of GABA for its binding site. This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The anticonvulsant potency is often quantified by the median effective dose (ED50). While specific ED50 values for benzodiazepines derived from this compound are not available, related benzodiazepine derivatives have demonstrated potent anticonvulsant activity.[5]

Table 2: Representative Anticonvulsant Activity of Benzodiazepine Derivatives

CompoundSeizure ModelED50 (mg/kg)Reference
DiazepamPentylenetetrazole-induced seizures1.66[8]
N-methyloxazepamLidocaine-induced tremors0.7[4]
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineMES test20.11[8]
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-aminePTZ test35.33[8]

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which are known for their cardiovascular activities, particularly as calcium channel blockers.[9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A general procedure for the Hantzsch synthesis can be adapted for this compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • This compound (2.0 eq)

  • Ammonium acetate (1.0 eq)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde, this compound, and ammonium acetate is refluxed in ethanol.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization.

While specific yields for this reaction with the 2-fluoro-substituted starting material are not documented, Hantzsch reactions are known to produce good to excellent yields of dihydropyridines.[10]

Visualizing Synthetic and Signaling Pathways

To better understand the processes described, the following diagrams illustrate the key synthetic workflows and the biological mechanism of action.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One_Pot_Condensation One-Pot Condensation (Biginelli Reaction) Aldehyde->One_Pot_Condensation Methyl_4_2_fluorophenyl_3_oxobutanoate Methyl 4-(2-fluorophenyl) -3-oxobutanoate Methyl_4_2_fluorophenyl_3_oxobutanoate->One_Pot_Condensation Urea_Thiourea Urea / Thiourea Urea_Thiourea->One_Pot_Condensation DHPM Dihydropyrimidinone (DHPM) One_Pot_Condensation->DHPM Benzodiazepine_Signaling_Pathway cluster_membrane Postsynaptic Neuron Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases frequency of channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Membrane Neuronal Membrane

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the large-scale synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The procedure is adapted from the well-established method for β-keto ester synthesis developed by Yonemitsu and co-workers, which utilizes the acylation of Meldrum's acid followed by alcoholysis.[1][2] This protocol offers a reliable and scalable route to the target compound, with consistently high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. The procedure outlined below describes a robust and scalable two-step synthesis starting from 2-fluorophenylacetic acid.

Chemical Reaction Scheme

The overall synthesis involves two main steps:

  • Acylation of Meldrum's Acid: 2-fluorophenylacetic acid is converted to its corresponding acid chloride, which then reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine to form an acyl Meldrum's acid intermediate.

  • Methanolysis: The intermediate is then refluxed in methanol to yield the final product, this compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 2-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flasks (appropriate sizes for the intended scale)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Vacuum distillation apparatus

Step 1: Synthesis of 2-Fluorophenylacetyl Chloride
  • In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-fluorophenylacetic acid.

  • Thionyl chloride (1.5 to 2.0 equivalents) is slowly added to the flask.

  • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, the excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2-fluorophenylacetyl chloride as a pale yellow liquid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • A solution of Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • The flask is cooled in an ice bath, and anhydrous pyridine (2.0 equivalents) is added dropwise with stirring.

  • A solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the cooled mixture over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.

  • The reaction mixture is then washed successively with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid intermediate.

  • The crude intermediate is transferred to a round-bottom flask, and anhydrous methanol is added.

  • The mixture is heated to reflux and stirred for 2-4 hours.

  • The methanol is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound as a colorless oil.[1]

Data Presentation

ParameterValueReference
Product Name This compound[1]
Appearance Colorless oil[1]
Yield 68% (reported for a similar procedure)[1]
Boiling Point 95–98 °C (0.08 mm Hg)[1]
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
IR (cm⁻¹) 1746, 1722, 1235[1]
¹H NMR (400 MHz, CDCl₃) δ 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz)[1]
MS (m/z) 210 (M⁺)[1]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation and Methanolysis A 2-Fluorophenylacetic Acid C Reflux (2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Fluorophenylacetyl Chloride C->D Distillation F Acylation (0-5 °C, 1-2h) D->F E Meldrum's Acid + Pyridine in CH₂Cl₂ E->F G Aqueous Workup F->G H Crude Acyl Meldrum's Acid G->H Solvent Removal I Methanol (Reflux, 2-4h) H->I J Vacuum Distillation I->J Solvent Removal K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • Standard safety procedures for handling chemicals and glassware in a laboratory setting should be followed.

Conclusion

The provided protocol offers a detailed and reliable method for the large-scale synthesis of this compound. By following the outlined steps and safety precautions, researchers can efficiently produce this key intermediate for further applications in drug discovery and development. The comprehensive analytical data provided serves as a benchmark for product characterization and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of Methyl 2-fluorophenylacetate with methyl acetate in the presence of a strong base.

Q2: What is a typical optimized yield for this synthesis?

A2: A well-optimized reaction can be expected to achieve a yield of approximately 68%.[1]

Q3: What are the key starting materials and reagents for this synthesis?

A3: The primary starting materials are Methyl 2-fluorophenylacetate and methyl acetate. A strong, non-nucleophilic base is also required, along with a suitable anhydrous solvent.

Q4: How does the fluorine substituent on the phenyl ring affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can increase the acidity of the alpha-protons on Methyl 2-fluorophenylacetate, potentially influencing the rate and efficiency of enolate formation. While this can be beneficial, fluorinated compounds can sometimes exhibit unique and unexpected reactivity, making careful control of reaction conditions crucial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate the methyl acetate to form the required enolate. 2. Presence of Water: Moisture in the reagents or glassware will quench the strong base and the enolate. 3. Incorrect Stoichiometry: A stoichiometric amount of base is required as the final deprotonation of the β-keto ester product drives the reaction to completion.1. Use a Stronger Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. 3. Use at Least One Equivalent of Base: Ensure that at least a full equivalent of the base is used relative to the limiting reagent (typically methyl acetate).
Formation of Multiple Products (Impure Sample) 1. Self-Condensation of Methyl Acetate: Methyl acetate can react with its own enolate to form methyl acetoacetate. 2. Transesterification: If using an alkoxide base, it may not match the methyl ester, leading to an exchange of the alkoxy group.1. Control Reagent Addition: Slowly add the methyl acetate to a mixture of the Methyl 2-fluorophenylacetate and the base. This keeps the concentration of the enolizable ester low. 2. Use a Matching Alkoxide Base: If using a sodium alkoxide, use sodium methoxide (NaOMe) to prevent transesterification. Alternatively, use a non-alkoxide base like NaH or LDA.
Product Degradation 1. Harsh Work-up Conditions: The β-keto ester product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which can lead to hydrolysis or retro-Claisen condensation.1. Mild Acidic Work-up: Use a mild acid (e.g., dilute HCl or acetic acid) during the work-up to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases.
Difficulty in Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product. 2. Formation of Oily or Tarry Byproducts: This can result from side reactions or decomposition.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to ensure completion. 2. Purification by Vacuum Distillation: The product is a colorless oil and can be effectively purified by distillation under reduced pressure.[1]

Data Presentation: Optimizing Reaction Conditions

The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. (Note: This data is representative and intended for guidance).

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Sodium MethoxideToluene60455
2Sodium HydrideTHF25665
3Sodium HydrideTHF60268
4Lithium Diisopropylamide (LDA)THF-78 to 25362
5Potassium tert-butoxidetert-butanol50445

Experimental Protocols

Key Experiment: Crossed Claisen Condensation

This protocol describes the synthesis of this compound using sodium hydride as the base.

Materials:

  • Methyl 2-fluorophenylacetate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Base Addition: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to the flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Reagent Addition: In the dropping funnel, prepare a solution of Methyl 2-fluorophenylacetate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

  • Reaction: Cool the flask containing the sodium hydride suspension in an ice bath. Slowly add the solution from the dropping funnel to the flask with vigorous stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of water. Acidify the mixture with 1 M HCl until the pH is approximately 4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of Reaction Setup (Inert Atmosphere) base_add Addition of NaH and Anhydrous THF prep->base_add reaction Slow Addition of Esters to Base Reaction at RT then Reflux base_add->reaction reagent_prep Prepare Solution of Esters in THF reagent_prep->reaction workup Quenching and Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction washing Washing of Organic Layer extraction->washing drying Drying and Solvent Evaporation washing->drying purification Vacuum Distillation drying->purification product Pure this compound purification->product troubleshooting_tree cluster_conditions Reaction Condition Issues cluster_purity Product Purity Issues start Low Yield or Impure Product check_conditions Check Reaction Conditions start->check_conditions check_purity Analyze Crude Product by NMR/GC-MS start->check_purity moisture Moisture Present? check_conditions->moisture self_condensation Self-Condensation Product Detected? check_purity->self_condensation base_strength Base Strong Enough? moisture->base_strength No dry Action: Ensure Anhydrous Conditions moisture->dry Yes stoichiometry Sufficient Base Used? base_strength->stoichiometry Yes stronger_base Action: Use Stronger Base (e.g., NaH) base_strength->stronger_base No more_base Action: Use Stoichiometric Amount of Base stoichiometry->more_base No starting_material Unreacted Starting Material Present? self_condensation->starting_material No slow_addition Action: Slow Addition of Enolizable Ester self_condensation->slow_addition Yes optimize_time Action: Optimize Reaction Time/Temp starting_material->optimize_time Yes

References

Technical Support Center: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Self-condensation of starting materials: Both methyl 2-fluorophenylacetate and methyl acetate can undergo self-condensation, leading to byproducts.2. Transesterification: If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium ethoxide with methyl esters), transesterification can occur, leading to a mixture of ester products.3. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.4. Hydrolysis of esters: Presence of water can lead to the hydrolysis of the starting esters or the final product, especially in the presence of a base.1. Control addition of reactants: Slowly add the ester that is more prone to self-condensation (typically the less sterically hindered one, methyl acetate) to the reaction mixture containing the base and the other ester. This keeps its concentration low and favors the crossed condensation.2. Use a matching alkoxide base: Use sodium methoxide (NaOMe) as the base when using methyl esters to prevent transesterification.3. Optimize reaction conditions: Increase the reaction time or temperature as guided by literature protocols. Monitor the reaction progress using techniques like TLC or GC.4. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Impurities/Byproducts in the Final Product 1. Self-condensation byproducts: Formation of methyl 3-oxo-2-(2-fluorophenyl)butanoate (from self-condensation of methyl 2-fluorophenylacetate) and methyl acetoacetate (from self-condensation of methyl acetate).2. Unreacted starting materials: Incomplete reaction can leave starting esters in the final mixture.3. Transesterification products: As mentioned above, a mixture of ethyl and methyl esters if the wrong alkoxide base is used.1. Employ purification techniques: Use column chromatography or distillation to separate the desired product from byproducts. A reported boiling point for the product is 95–98 °C at 0.08 mm Hg.2. Optimize stoichiometry: Use a slight excess of one of the esters (often the less expensive one, methyl acetate) to drive the reaction towards the desired product and ensure the complete consumption of the other ester.3. Use appropriate base: Ensure the alkoxide base matches the ester's alcohol component.
Difficulty in Isolating the Product 1. Formation of a stable enolate: The β-keto ester product is acidic and can be deprotonated by the base to form a stable enolate, which may be difficult to extract from the aqueous layer during workup.2. Emulsion formation during workup: The presence of salts and other byproducts can lead to the formation of emulsions during aqueous extraction.1. Acidify the reaction mixture: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl or H₂SO₄) to protonate the enolate and regenerate the β-keto ester before extraction.2. Use brine wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove water.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the self-condensation of the starting materials. These are:

  • Methyl acetoacetate: Formed from the self-condensation of methyl acetate.

  • Methyl 3-oxo-2-(2-fluorophenyl)butanoate: Formed from the self-condensation of methyl 2-fluorophenylacetate.

Another potential byproduct is the transesterification product if an inappropriate alkoxide base is used. For example, using sodium ethoxide with methyl esters will lead to the formation of ethyl esters.

Q2: How can I minimize the formation of self-condensation byproducts?

A2: To minimize self-condensation, you can employ a strategy where one ester is used in excess, and the other is added slowly to the reaction mixture. Since both starting esters have α-hydrogens, another effective method is to pre-form the enolate of one ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, and then add the second ester.

Q3: What is the role of the base in this reaction, and why is the choice of base important?

A3: The base serves to deprotonate the α-carbon of one of the esters to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester molecule. The choice of base is critical. An alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium methoxide for methyl esters) should be used to prevent transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide of the base. Using a hydroxide base is not recommended as it can cause hydrolysis of the ester.

Q4: Why is an acidic workup necessary at the end of the reaction?

A4: The product, a β-keto ester, is acidic and will be deprotonated by the alkoxide base present in the reaction mixture to form a stable enolate. This enolate is a salt and is soluble in the aqueous layer. An acidic workup is necessary to protonate this enolate, regenerating the neutral β-keto ester, which is soluble in the organic layer and can thus be extracted and isolated.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Methyl 2-fluorophenylacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Dilute hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a solution of sodium methoxide in the anhydrous solvent.

  • Add methyl 2-fluorophenylacetate to the flask.

  • Slowly add methyl acetate to the reaction mixture via the dropping funnel over a period of time while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of ice-cold dilute hydrochloric acid with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil. The reported boiling point is 95–98 °C at 0.08 mm Hg, with a yield of approximately 68%.

Visualizations

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_main Desired Reaction cluster_side1 Self-Condensation of Methyl acetate cluster_side2 Self-Condensation of Methyl 2-fluorophenylacetate Methyl 2-fluorophenylacetate Methyl 2-fluorophenylacetate Desired Product Methyl 4-(2-fluorophenyl)- 3-oxobutanoate Methyl 2-fluorophenylacetate->Desired Product Methyl acetate Methyl acetate Methyl acetate->Desired Product MA1 Methyl acetate Byproduct1 Methyl acetoacetate MA1->Byproduct1 MA2 Methyl acetate MA2->Byproduct1 MFPA1 Methyl 2-fluorophenylacetate Byproduct2 Methyl 3-oxo-2-(2-fluorophenyl)butanoate MFPA1->Byproduct2 MFPA2 Methyl 2-fluorophenylacetate MFPA2->Byproduct2

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze byproducts (GC-MS, NMR) start->check_byproducts self_condensation Self-condensation products detected? check_byproducts->self_condensation transesterification Transesterification products detected? self_condensation->transesterification No solution_sc Optimize reactant addition (slow addition of one ester) self_condensation->solution_sc Yes incomplete_reaction High amount of starting material? transesterification->incomplete_reaction No solution_te Use matching alkoxide base transesterification->solution_te Yes solution_ir Increase reaction time or temperature incomplete_reaction->solution_ir Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Methyl 4-(2-fluorophenyl)-3-oxobutanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities often stem from the synthetic route, typically a Claisen condensation or related reaction. These can include:

  • Unreacted Starting Materials: Such as methyl 2-fluorophenylacetate and methyl acetate.

  • Self-Condensation Byproducts: Products arising from the self-condensation of methyl acetate if a reactive base is used.

  • Transesterification Products: If an alcohol other than methanol is present with the base (e.g., sodium ethoxide in ethanol can lead to the ethyl ester).

  • Decarboxylation Products: Breakdown of the β-keto ester product upon prolonged exposure to acidic or basic conditions at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, ethyl acetate, THF).

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying impurities. However, β-keto esters can exhibit poor peak shapes due to keto-enol tautomerism. It is often recommended to use a mixed-mode column or adjust mobile phase conditions (e.g., acidic pH, elevated temperature) to improve peak shape.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities. Derivatization of the keto group may be necessary to prevent degradation and improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identification of impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing starting materials and byproducts. Tables of chemical shifts for common laboratory solvents and impurities can aid in identifying contaminants.[2]

Q3: What are the primary challenges in purifying β-keto esters like this compound?

A3: The main challenges are related to the chemical instability of the β-keto ester functionality:

  • Keto-Enol Tautomerism: This equilibrium can lead to broadened peaks in chromatography and NMR, making accurate quantification and isolation difficult.

  • Sensitivity to pH and Temperature: Both acidic and basic conditions, especially at elevated temperatures, can promote hydrolysis and decarboxylation.

  • Boiling Point: The relatively high boiling point can make distillation challenging without a good vacuum to avoid thermal degradation.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
Potential Cause Troubleshooting Steps
Keto-Enol Tautomerism 1. Acidify the Mobile Phase: Add a small amount of a modifying acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to favor one tautomeric form.
2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50 °C) can increase the rate of interconversion between tautomers, leading to a sharper averaged peak.
3. Use a Mixed-Mode HPLC Column: These columns offer multiple interaction modes and can provide better peak shapes for challenging compounds like β-keto esters.[1]
Secondary Interactions with Silica 1. Use a Base-Deactivated Column: Employ an end-capped column to minimize interactions between the analyte and residual silanol groups.
Inappropriate Mobile Phase 1. Optimize Mobile Phase Composition: Experiment with different solvent ratios (e.g., acetonitrile/water vs. methanol/water) and gradients.
Problem 2: Low Purity After Column Chromatography
Potential Cause Troubleshooting Steps
Co-elution of Impurities 1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.
2. Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano).
On-Column Degradation 1. Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that can cause degradation.
2. Work Quickly: Do not let the compound sit on the column for an extended period.
Improper Column Packing 1. Ensure Proper Packing: Use a slurry packing method to create a uniform and well-packed column to avoid channeling.
Problem 3: Product Degradation During Solvent Removal or Distillation
Potential Cause Troubleshooting Steps
High Temperatures 1. Use a High-Vacuum System: For distillation, use a high-vacuum pump to lower the boiling point of the product and minimize thermal stress.
2. Use a Rotary Evaporator with Controlled Temperature: When removing solvents, keep the water bath temperature as low as possible (e.g., < 40 °C).
Presence of Acidic or Basic Residues 1. Neutralize Before Concentration: Ensure the crude product is washed to neutrality during the workup to remove any residual acid or base.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature below 40 °C.

Protocol 2: Purity Assessment by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Reaction Mixture extraction Aqueous Workup (Extraction & Washes) start->extraction drying Drying over Na₂SO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography hplc HPLC chromatography->hplc gcms GC-MS chromatography->gcms nmr NMR chromatography->nmr product Pure this compound hplc->product gcms->product nmr->product troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis Method cluster_hplc HPLC Issues cluster_column Chromatography Issues cluster_nmr NMR Issues impure_product Impure Product Detected analysis_method Which analytical method shows impurity? impure_product->analysis_method hplc_issue Poor Peak Shape analysis_method->hplc_issue HPLC column_issue Co-elution of Impurities analysis_method->column_issue Column nmr_issue Unidentified Peaks analysis_method->nmr_issue NMR hplc_solution Adjust Mobile Phase (pH, Temp) Use Mixed-Mode Column hplc_issue->hplc_solution column_solution Optimize Eluent Change Stationary Phase column_issue->column_solution nmr_solution Check Solvent Impurity Tables Run 2D NMR (COSY, HSQC) nmr_issue->nmr_solution

References

Stability and storage conditions for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, along with troubleshooting for common experimental issues. The advice provided is based on the general chemical properties of β-keto esters and should be supplemented with lot-specific data and good laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. As a β-keto ester, it is susceptible to degradation by moisture, heat, and incompatible substances.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°CMinimizes decomposition and side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and moisture-driven hydrolysis.
Container Tightly sealed, amber glass vialProtects from light and atmospheric contaminants.
Location Cool, dry, well-ventilated areaEnsures a stable environment and safety.

Q2: What are the potential degradation pathways for this compound?

A2: this compound, like other β-keto esters, is prone to several degradation pathways, primarily hydrolysis and decarboxylation, which can be catalyzed by acidic or basic conditions.[1][2]

  • Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding β-keto acid and methanol. This reaction can be accelerated by acids or bases.

  • Decarboxylation: The resulting β-keto acid is unstable and can readily lose carbon dioxide to yield a ketone.[3]

  • Other Reactions: β-Keto esters are versatile building blocks in organic synthesis and can participate in various reactions.[4][5] It is important to be aware of their reactivity with other reagents in your experimental setup.

Troubleshooting Guide

Problem 1: Inconsistent experimental results or low yield.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Verify Purity: Check the purity of the compound using techniques like NMR, HPLC, or GC-MS before use.

    • Review Storage: Ensure the compound has been stored according to the recommended conditions.

    • Use Fresh Aliquots: If possible, use a fresh, unopened vial of the compound for critical experiments.

Problem 2: Appearance of new peaks in analytical spectra (e.g., NMR, LC-MS) over time.

  • Possible Cause: This indicates the formation of degradation products.

  • Solution:

    • Identify Impurities: Attempt to identify the degradation products to understand the degradation pathway. Common impurities could be the hydrolyzed β-keto acid or the decarboxylated ketone.

    • Optimize Reaction Conditions: If the degradation is occurring during your experiment, consider adjusting the pH, temperature, or reaction time. β-keto esters are sensitive to both acidic and basic conditions.[1][2]

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas to determine the relative purity of the compound. The appearance of new peaks over time can indicate degradation.

Visualizations

cluster_storage Recommended Storage cluster_compound This compound cluster_degradation Degradation Factors Temp Temperature (2-8°C) Atmosphere Inert Atmosphere (Argon/Nitrogen) Container Container (Tightly Sealed, Amber) Location Location (Cool, Dry, Ventilated) Compound Stable Compound Heat Heat Moisture Moisture/Humidity Light Light Incompatibles Incompatible Substances

Caption: Logical relationship between storage conditions and compound stability.

A This compound B 4-(2-fluorophenyl)-3-oxobutanoic acid (β-keto acid) A->B Hydrolysis (+H₂O) (Acid/Base catalyzed) D Methanol A->D Hydrolysis C 1-(2-fluorophenyl)propan-2-one (Ketone) B->C Decarboxylation (-CO₂) (Heat) E Carbon Dioxide B->E Decarboxylation

Caption: Potential degradation pathway of this compound.

start Start: Obtain Compound check_purity 1. Verify Purity (e.g., HPLC, NMR) start->check_purity prep_reagents 2. Prepare Other Reagents check_purity->prep_reagents reaction_setup 3. Set up Reaction (under inert atmosphere if necessary) prep_reagents->reaction_setup add_compound 4. Add Compound to Reaction reaction_setup->add_compound monitor 5. Monitor Reaction Progress (e.g., TLC, LC-MS) add_compound->monitor workup 6. Reaction Work-up and Purification monitor->workup analysis 7. Analyze Product workup->analysis end End: Characterized Product analysis->end

Caption: General experimental workflow for using the compound.

References

Troubleshooting failed reactions involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a beta-keto ester. Beta-keto esters are versatile building blocks in organic synthesis. Its primary application is in multi-component reactions like the Hantzsch pyridine synthesis to create dihydropyridine derivatives.[1][2] These resulting dihydropyridine scaffolds are of significant interest in medicinal chemistry as they are found in a variety of biologically active compounds, including calcium channel blockers used to treat cardiovascular diseases.[1][3]

Q2: How should I store this compound?

Like most beta-keto esters, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to protect it from moisture to prevent hydrolysis.

Q3: Is this compound directly involved in biological signaling pathways?

This compound is primarily a synthetic intermediate used in the design and synthesis of more complex molecules for pharmaceutical applications.[4][5][6][7] It is not typically a molecule that is directly involved in biological signaling pathways itself. Instead, it serves as a foundational component for building larger molecules that are then tested for biological activity.

cluster_0 Drug Discovery & Development Pipeline Start Methyl 4-(2-fluorophenyl) -3-oxobutanoate Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Start->Synthesis Reagent Library Library of Dihydropyridine Derivatives Synthesis->Library Creates Screening Biological Screening (e.g., Calcium Channel Blockade) Library->Screening Tested in Lead Lead Compound Identification Screening->Lead Identifies Optimization Lead Optimization Lead->Optimization Refined via Candidate Drug Candidate Optimization->Candidate Results in

Role of this compound in Drug Development.

Troubleshooting Failed Reactions

This guide addresses common issues encountered during syntheses involving this compound, particularly in the context of the Hantzsch dihydropyridine synthesis.

cluster_NoProduct Troubleshooting: No Product cluster_LowYield Troubleshooting: Low Yield cluster_SideProducts Troubleshooting: Side Products Start Reaction Failure? NoProduct No Product Observed Start->NoProduct Yes LowYield Low Product Yield Start->LowYield Yes SideProducts Unexpected Side Products Start->SideProducts Yes NP_Cause1 Incorrect Reagent Stoichiometry NoProduct->NP_Cause1 NP_Cause2 Degraded Reagents NoProduct->NP_Cause2 NP_Cause3 Sub-optimal Reaction Conditions (Temperature, Time) NoProduct->NP_Cause3 NP_Cause4 Ineffective Catalyst NoProduct->NP_Cause4 LY_Cause1 Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Product Degradation LowYield->LY_Cause2 LY_Cause3 Difficult Purification LowYield->LY_Cause3 LY_Cause4 Formation of Dihydropyridine (Requires Oxidation) LowYield->LY_Cause4 SP_Cause1 Hydrolysis and Decarboxylation of Beta-Keto Ester SideProducts->SP_Cause1 SP_Cause2 Formation of 1,2-Dihydropyridine Isomer SideProducts->SP_Cause2 SP_Cause3 Knoevenagel Condensation Product SideProducts->SP_Cause3

Troubleshooting Logic for Failed Reactions.

Q4: My Hantzsch reaction is giving a very low yield. What are the possible causes and solutions?

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some classical Hantzsch syntheses have drawbacks such as long reaction times.[1]

  • Possible Cause: The dihydropyridine product has not been oxidized.

    • Solution: The initial product of the Hantzsch synthesis is a dihydropyridine, which often needs to be oxidized to the corresponding pyridine for stability and to drive the reaction to completion.[1] If the dihydropyridine is stable, a separate oxidation step using an oxidizing agent like nitric acid, manganese dioxide, or ferric chloride may be necessary.[1]

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: The choice of solvent and catalyst can significantly impact the yield. While classical methods often use ethanol, some studies have shown improved yields in aqueous micelles or under solvent-free conditions.[1] Acid catalysts like p-toluenesulfonic acid (PTSA) can also improve yields.[1]

  • Possible Cause: Product loss during workup and purification.

    • Solution: The dihydropyridine product may be sensitive to the workup conditions. Ensure that the pH is controlled and avoid excessive heat. For purification, recrystallization is often employed. If the product is an oil or difficult to crystallize, column chromatography may be necessary.

Q5: I am not observing any product formation. What should I check?

  • Possible Cause: Reagent quality.

    • Solution: Ensure that the aldehyde is free of carboxylic acid impurities, which can inhibit the reaction. The beta-keto ester should be pure and free from hydrolysis products. Use freshly opened or purified reagents if degradation is suspected.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: The Hantzsch synthesis typically requires a 2:1:1 molar ratio of the beta-keto ester, aldehyde, and ammonia source (like ammonium acetate).[1] Verify the calculations and measurements of all reactants.

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: Check the reaction temperature. While some Hantzsch reactions proceed at room temperature, others require refluxing in a solvent like isopropanol or ethanol.[8]

Q6: I have isolated an unexpected side product. What could it be?

  • Possible Cause: Hydrolysis and decarboxylation.

    • Explanation: Beta-keto esters can undergo hydrolysis to the corresponding beta-keto acid, especially under acidic or basic conditions with water present. Upon heating, beta-keto acids readily decarboxylate (lose CO2).

    • Solution: Ensure anhydrous reaction conditions to minimize hydrolysis. If water is used as a solvent, carefully control the temperature to avoid decarboxylation.

  • Possible Cause: Formation of a Knoevenagel condensation product.

    • Explanation: The aldehyde can react with the beta-keto ester in a Knoevenagel condensation, which is an intermediate in the Hantzsch reaction.[2] If the subsequent steps of the Hantzsch reaction do not proceed, this intermediate may be isolated.

    • Solution: Ensure that the ammonia source is present in the correct stoichiometric amount and that the reaction conditions are suitable for the cyclization to occur.

  • Possible Cause: Formation of a 1,2-dihydropyridine isomer.

    • Explanation: While the 1,4-dihydropyridine is the typical product, the formation of the 1,2-dihydropyridine regioisomer has been reported under certain conditions.[9]

    • Solution: The reaction conditions, including the catalyst and solvent, can influence the regioselectivity. Analysis of the product by NMR spectroscopy will be necessary to identify the isomer.

Experimental Protocols

Representative Protocol for Hantzsch Dihydropyridine Synthesis

This is a general protocol and may require optimization for specific substrates.

Start Start Step1 1. Combine Reactants: - 2-Fluorobenzaldehyde (1 mmol) - this compound (2 mmol) - Ammonium acetate (1.1 mmol) - Solvent (e.g., Ethanol or Isopropanol) Start->Step1 Step2 2. Heat to Reflux Step1->Step2 Step3 3. Monitor by TLC Step2->Step3 Step4 4. Cool Reaction Mixture Step3->Step4 Reaction Complete Step5 5. Isolate Crude Product (Filtration or Evaporation) Step4->Step5 Step6 6. Purify Product (Recrystallization or Chromatography) Step5->Step6 Step7 7. Characterize Product (NMR, MS, IR) Step6->Step7 End End Step7->End

Experimental Workflow for Hantzsch Dihydropyridine Synthesis.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL).

  • Reaction: Heat the mixture to reflux and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction time can vary from a few hours to overnight depending on the specific substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Quantitative Data Summary

The yield of the Hantzsch reaction is highly dependent on the specific substrates and reaction conditions used. The following table provides representative yields for the synthesis of various dihydropyridine derivatives to serve as a general guide.

AldehydeBeta-Keto EsterSolventCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateAqueous (SDS, 0.1M)PTSA (ultrasound)96[1]
4-MethylbenzaldehydeEthyl acetoacetateWaterNone89
2-MethoxybenzaldehydeMethyl acetoacetateIsopropanolNone37.8[8]
Various aromatic aldehydesEthyl/Methyl acetoacetateSolvent-freeAcidic heterogeneous catalyst>75[9]

Note: These yields are for different substrates and conditions and should be considered as a general reference. Reactions with this compound will require specific optimization to achieve high yields.

References

Improving the regioselectivity of reactions with Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive sites?

This compound is an unsymmetrical β-keto ester. Its structure contains two distinct electrophilic carbonyl carbons: the ketone at the C3 position and the ester at the C1 position. The methylene group at C2 is flanked by both carbonyls, making its protons acidic and easily removable to form a nucleophilic enolate. The presence of the electron-withdrawing 2-fluorophenyl group influences the reactivity of the adjacent C3 ketone, making this compound a challenging substrate where regiocontrol is critical.

Q2: Why is regioselectivity a primary concern when using this compound?

Regioselectivity becomes a major issue in condensation reactions with nucleophiles that have two distinct reactive sites (e.g., substituted hydrazines, amidines, ureas). The nucleophile can attack either the C3 ketone or the C1 ester carbonyl. In the case of cyclization reactions, this leads to the formation of two different regioisomeric products. These isomers often have similar physical properties, making their separation difficult and reducing the overall yield of the desired product.[1]

Q3: What are the most common heterocyclic synthesis reactions involving this β-keto ester?

This compound is a versatile building block for various heterocyclic systems.[2] Common reactions include:

  • Pyrazole Synthesis: Reaction with hydrazines (Knorr pyrazole synthesis).

  • Pyrimidine Synthesis: Condensation with amidines (Pinner synthesis).[3][4][5]

  • Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and a nitrogen source like ammonia.[6][7][8]

  • Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea.[9]

Troubleshooting Guides for Improving Regioselectivity

This section addresses specific issues encountered during common synthetic procedures.

Pyrazole Synthesis

Problem: "I am getting a mixture of two regioisomers when reacting this compound with a substituted hydrazine. How can I control the formation of a single isomer?"

Root Cause Analysis: The reaction of an unsymmetrical β-keto ester with a substituted hydrazine (e.g., methylhydrazine) can proceed via two pathways. The initial nucleophilic attack can occur at either the more sterically hindered but potentially more reactive C3 ketone (adjacent to the fluorophenyl ring) or the less hindered C1 ester carbonyl, followed by cyclization and dehydration. The balance between electronic effects and steric hindrance dictates the product ratio.

G sub This compound + R-NHNH2 pathA Pathway A: Attack at C3 Ketone sub->pathA pathB Pathway B: Attack at C1 Ester sub->pathB isoA Isomer A (e.g., 5-(2-fluorophenyl)pyrazole) pathA->isoA isoB Isomer B (e.g., 3-(2-fluorophenyl)pyrazole) pathB->isoB mix Regioisomeric Mixture isoA->mix isoB->mix

Caption: Competing pathways in pyrazole synthesis.

Solutions & Strategies:

The regiochemical outcome can be directed by carefully selecting the reaction conditions. Key factors include the solvent, pH, and temperature.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. These solvents can stabilize intermediates through hydrogen bonding, often favoring attack at the more reactive ketone.[10]

  • pH Control:

    • Acidic Conditions (e.g., AcOH): Protonation of the carbonyl oxygen activates it towards nucleophilic attack. The ketone at C3 is generally more basic and thus more readily protonated, favoring the formation of the corresponding isomer.

    • Basic Conditions: Under basic conditions, the reaction may proceed differently, and the less sterically hindered position might be favored.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Regioselectivity

Condition Reagents Solvent Catalyst/Additive Isomer Ratio (A:B) Reference
1 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine EtOH None 55:45 [10]
2 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine TFE None 85:15 [10]
3 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine HFIP None 97:3 [10]
4 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine EtOH None ~50:50 (equimolar) [11]
5 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine DMAc Acid 98:2 [11]

Note: Data is illustrative of trends for unsymmetrical β-dicarbonyls, as specific data for the title compound is sparse. Isomer A refers to the isomer formed from attack at the aryl-adjacent ketone.

Biginelli & Pyrimidine Synthesis

Problem: "My Biginelli (or Pinner-type) reaction is producing a mixture of pyrimidine-based isomers with low yield for my target compound."

Root Cause Analysis: In the Biginelli reaction, the mechanism can be initiated by either the condensation of the aldehyde and urea to form an acyl-iminium ion, or the condensation between the β-keto ester and the aldehyde (a Knoevenagel condensation).[9][12] The dominant pathway is highly dependent on the catalyst and reaction conditions. Controlling which of these initial steps occurs preferentially is key to achieving high regioselectivity.

Solutions & Strategies:

  • Catalyst Selection: The choice of acid catalyst is crucial.

    • Brønsted Acids (e.g., HCl, p-TsOH): These can catalyze both the imine formation and the Knoevenagel condensation. The outcome can be sensitive to substrate electronics.

    • Lewis Acids (e.g., BF₃·OEt₂, Yb(OTf)₃, Cu(II) salts): Lewis acids can coordinate to the carbonyl oxygen atoms, selectively activating one site over the other and directing the reaction pathway. Screening different Lewis acids is a highly effective strategy.[9]

  • Reaction Sequence: In challenging cases, a stepwise approach can provide absolute regiocontrol. For example, pre-forming the enamine from the β-keto ester and the nitrogen source before adding the aldehyde ensures the reaction proceeds through a defined pathway.[1]

  • Microwave Irradiation: Using microwave assistance has been shown to improve yields and sometimes selectivity in multicomponent reactions by rapidly heating the reaction mixture.[7]

G start Initial Reaction Setup analysis Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) start->analysis decision Is Selectivity Acceptable? analysis->decision end Proceed to Purification decision->end Yes opt_cat Screen Catalysts (Lewis vs. Brønsted Acids) decision->opt_cat No opt_cat->start opt_sol Change Solvent (e.g., Aprotic vs. Protic) opt_cat->opt_sol opt_temp Modify Temperature (Cryogenic vs. Reflux) opt_sol->opt_temp opt_step Use Stepwise Procedure opt_temp->opt_step opt_step->start

Caption: General workflow for optimizing reaction regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis
  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add the substituted hydrazine hydrochloride (1.1 eq).

  • Add a base such as sodium acetate (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the regioisomers.

Protocol 2: Optimized Procedure for Improved Regioselectivity in Pyrazole Synthesis

This protocol is adapted from methodologies shown to improve selectivity for related substrates.[10][11]

  • Dissolve this compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

  • Add the substituted hydrazine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by ¹H NMR analysis of an aliquot to determine the regioisomeric ratio.

  • Once the starting material is consumed, remove the HFIP solvent carefully under reduced pressure (Note: HFIP is volatile and corrosive).

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography on silica gel.

References

Side reactions of Methyl 4-(2-fluorophenyl)-3-oxobutanoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate. It addresses common side reactions and challenges encountered during experiments under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when working with this compound under acidic conditions?

A1: Under acidic conditions, the main reaction pathway for β-keto esters like this compound is hydrolysis of the ester to form the corresponding β-keto acid, followed by decarboxylation upon heating to yield a ketone. The primary "side reaction," or rather the intended transformation in many synthetic routes, is this decarboxylation to form 2-fluorophenylacetone. Incomplete hydrolysis or decarboxylation can be considered undesirable outcomes if the β-keto ester or β-keto acid is the desired product.

Q2: What are the common side reactions of this compound under basic conditions?

A2: Basic conditions can lead to several side reactions. The most common is saponification (base-mediated hydrolysis) of the ester to form the corresponding carboxylate salt. Another significant side reaction is self-condensation, known as a Claisen condensation, where two molecules of the β-keto ester react to form a larger diketo β-keto ester.[1][2][3][4][5][6] To minimize hydrolysis, it is crucial to use anhydrous conditions and an alkoxide base corresponding to the ester's alcohol group (e.g., sodium methoxide for a methyl ester).[7]

Q3: How can I minimize the self-condensation (Claisen) reaction?

A3: To control or prevent self-condensation, consider the following strategies:

  • Use of a non-nucleophilic base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to fully deprotonate the β-keto ester, forming the enolate which can then be used in a directed reaction with another electrophile.

  • Controlled reaction conditions: Lowering the reaction temperature can help to disfavor the condensation reaction.

  • Use of a protecting group: The ketone functionality can be protected to prevent enolate formation at the alpha-position to the ketone.

Q4: My reaction under basic conditions is giving a low yield of the desired product and a complex mixture. What could be the issue?

A4: A low yield and a complex mixture of products under basic conditions often point to a combination of saponification and self-condensation reactions. The presence of water in your reagents or solvent will promote hydrolysis. Using a base like sodium hydroxide will readily hydrolyze the ester.[7] If using an alkoxide base, ensure it is anhydrous. Self-condensation is more likely at higher concentrations and temperatures.

Troubleshooting Guides

Problem: Low Yield of 2-fluorophenylacetone from Acidic Hydrolysis and Decarboxylation
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst (e.g., HCl, H2SO4) or prolong the reaction time. Monitor the reaction progress using TLC or GC-MS.
Low reaction temperature.Ensure the reaction is heated sufficiently to drive both hydrolysis and decarboxylation. Decarboxylation of β-keto acids typically requires elevated temperatures.
Isolation of the intermediate β-keto acid Insufficient heating for decarboxylation.After the initial hydrolysis step, ensure the reaction mixture is heated to a temperature sufficient to induce decarboxylation (often refluxing in an appropriate solvent).
Formation of unidentified byproducts Charring or decomposition at high temperatures.If the reaction is heated too strongly or for too long, decomposition can occur. Use a controlled heating source and monitor the reaction closely. Consider a lower boiling point solvent if appropriate.
Problem: Unwanted Side Reactions Under Basic Conditions
Symptom Possible Cause Suggested Solution
Significant amount of carboxylate salt formed Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Use of hydroxide bases (e.g., NaOH, KOH).Use an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) to avoid transesterification and minimize hydrolysis.[7]
Formation of a high molecular weight byproduct (Claisen condensation product) Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of condensation.
High concentration of the starting material.Use more dilute conditions to reduce the frequency of intermolecular reactions.
Inappropriate choice of base.For reactions where the enolate is intended to react with another electrophile, use a strong, non-nucleophilic base like LDA to rapidly and completely form the enolate, minimizing the opportunity for self-condensation.

Experimental Protocols

Note: The following protocols are generalized for β-keto esters and should be optimized for this compound.

Protocol 1: Acidic Hydrolysis and Decarboxylation to 2-fluorophenylacetone

This protocol describes the conversion of a β-keto ester to a ketone.

  • Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane, or water).

    • Add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or GC-MS.

  • Decarboxylation:

    • Once hydrolysis is complete, continue heating the reaction mixture at reflux to effect decarboxylation. The evolution of CO2 gas should be observed.

    • Monitor the formation of the product, 2-fluorophenylacetone, by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Base-Mediated Hydrolysis (Saponification)

This protocol describes the hydrolysis of a β-keto ester to the corresponding carboxylate salt.

  • Reaction:

    • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF/water).

    • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up:

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., cold HCl) to precipitate the β-keto acid.

  • Isolation:

    • Collect the precipitated solid by filtration, wash with cold water, and dry. Alternatively, if the acid is an oil, extract it into an organic solvent.

Visualizing Reaction Pathways

Acidic_Hydrolysis_Decarboxylation Start This compound Intermediate1 4-(2-Fluorophenyl)-3-oxobutanoic acid Start->Intermediate1 Hydrolysis Reagent1 + H3O+ Product 2-Fluorophenylacetone Intermediate1->Product Decarboxylation Reagent2 Heat (-CO2)

Caption: Acid-catalyzed hydrolysis and decarboxylation pathway.

Basic_Hydrolysis Start This compound Product Sodium 4-(2-fluorophenyl)-3-oxobutanoate Start->Product Saponification Reagent + NaOH / H2O

Caption: Base-mediated hydrolysis (saponification) pathway.

Claisen_Condensation cluster_reactants Reactants Start1 This compound Enolate Enolate Intermediate Start1->Enolate Deprotonation Base + NaOMe Start2 This compound Product Dimerized Product Start2->Product Enolate->Product Nucleophilic Attack

Caption: Self-condensation (Claisen) pathway under basic conditions.

References

Technical Support Center: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Troubleshooting Guide

Encountering impurities in your product can be a common challenge. This guide provides a structured approach to identifying and removing common contaminants from this compound.

Problem Possible Cause Recommended Solution
Presence of Starting Materials (e.g., Methyl 2-fluoroacetate, 2-fluoroacetophenone) Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion. If the reaction has stalled, consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst). For removal of unreacted starting materials, consider column chromatography or distillation.
Presence of Side-Products (e.g., self-condensation products, hydrolysis products) Non-optimal reaction conditions (e.g., temperature too high, presence of water).Maintain anhydrous conditions throughout the reaction and purification process.[1] Purification via column chromatography is often effective at separating side-products. For acidic impurities resulting from hydrolysis, a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be employed.
Discoloration of the Final Product (Yellow or Brown Oil) Thermal decomposition or presence of minor, highly colored impurities.If the product is thermally sensitive, consider purification methods that do not require high temperatures, such as column chromatography. If distillation is used, ensure it is performed under high vacuum to lower the boiling point.[2]
Broad Peak or Multiple Peaks in HPLC Analysis Keto-enol tautomerism.The presence of both keto and enol forms can lead to peak broadening or splitting in reverse-phase HPLC.[3] To address this, consider adjusting the mobile phase pH to favor one tautomer, or increasing the column temperature to accelerate the interconversion, which can result in a single, sharper peak.[3]
Low Overall Yield After Purification Product loss during extraction or chromatography.During liquid-liquid extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. In column chromatography, careful selection of the eluent system and monitoring of fractions by TLC are crucial to prevent product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for β-keto esters like this compound are:

  • Column Chromatography: Highly effective for separating a wide range of impurities. Silica gel is a common stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[4]

  • Vacuum Distillation: Suitable for purifying thermally stable, liquid products. This method is effective at removing non-volatile impurities. The boiling point of this compound is reported to be 95–98 °C at 0.08 mm Hg.[2]

  • Liquid-Liquid Extraction: Useful for removing acidic or basic impurities. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid can remove basic impurities.[5]

Q2: How can I identify the impurities in my sample?

A2: Impurities can be identified using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide structural information about the impurities present.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify impurities. However, be aware of potential peak shape issues due to keto-enol tautomerism.[3]

Q3: My purified this compound is a colorless oil. Is this the expected appearance?

A3: Yes, purified this compound is described as a colorless oil.[2]

Q4: What are some potential impurities that can form during the synthesis of this compound?

A4: Based on common synthetic routes for β-keto esters, potential impurities could include:

  • Unreacted starting materials.

  • Products of self-condensation of the starting esters.

  • Hydrolysis of the ester group to the corresponding carboxylic acid.

  • Byproducts from side reactions, which will be specific to the synthetic method employed.

Experimental Protocols

Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound.[4]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

This protocol is suitable for the purification of thermally stable liquid compounds.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 95–98 °C at 0.08 mm Hg).[2]

  • Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum and recovering the purified product.

Liquid-Liquid Extraction

This protocol is designed to remove acidic or basic impurities from an organic solution of the product.

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[5]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Visualization

Purification_Workflow cluster_troubleshooting Troubleshooting Steps start Crude this compound analytical_check Analytical Check (TLC, HPLC, NMR) start->analytical_check pure Product is Pure analytical_check->pure Purity > 98% impurities_present Impurities Detected analytical_check->impurities_present Purity < 98% impurity_type Identify Impurity Type impurities_present->impurity_type starting_materials Starting Materials impurity_type->starting_materials Unreacted side_products Side-Products / Color impurity_type->side_products Unknowns acidic_basic Acidic/Basic Impurities impurity_type->acidic_basic Known column_chromatography Column Chromatography starting_materials->column_chromatography side_products->column_chromatography distillation Vacuum Distillation side_products->distillation lle Liquid-Liquid Extraction acidic_basic->lle analytical_check_after_purification Analytical Check column_chromatography->analytical_check_after_purification Re-analyze distillation->analytical_check_after_purification lle->analytical_check_after_purification analytical_check_after_purification->pure Purity > 98% analytical_check_after_purification->impurities_present Purity < 98%

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalysts for reactions involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

The primary catalytic reaction for this substrate is asymmetric hydrogenation of the β-keto group to produce the corresponding chiral β-hydroxy ester, Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate. This transformation is crucial in the synthesis of various pharmaceutical intermediates. Other potential, though less commonly documented for this specific substrate, reactions include enantioselective fluorination at the α-position.

Q2: Which catalyst systems are recommended for the asymmetric hydrogenation of this compound?

Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are highly effective for the asymmetric hydrogenation of β-keto esters.[1][2] These catalysts are known for their high enantioselectivity and efficiency under various reaction conditions. Both (R)- and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the desired product.[1]

Q3: Are there any specific advantages to using a Ru-BINAP catalyst system?

Yes, Ru-BINAP catalysts offer several advantages:

  • High Enantioselectivity: They can achieve excellent enantiomeric excess (ee), often exceeding 95%.

  • Broad Substrate Scope: While specific data for this compound is limited in readily available literature, Ru-BINAP catalysts have demonstrated effectiveness across a wide range of β-keto esters.

  • Well-Established Protocols: The preparation and use of Ru-BINAP catalysts are well-documented in scientific literature, including detailed procedures from reliable sources like Organic Syntheses.

Troubleshooting Guides

Asymmetric Hydrogenation

Problem 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was prepared and handled under inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen. For in-situ preparations, ensure complete formation of the active catalyst complex.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. Typical pressures for Ru-BINAP catalyzed hydrogenations range from 4 to 100 atm.[1]
Low Reaction Temperature Increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 50-100 °C.[1]
Inappropriate Solvent The choice of solvent is critical. Methanol is a commonly used solvent for these reactions. Ensure the solvent is anhydrous, as water can interfere with the catalyst.
Catalyst Poisoning Impurities in the substrate or solvent can poison the catalyst. Purify the substrate and use high-purity, degassed solvents.

Problem 2: Low enantioselectivity (low ee%).

Potential Cause Troubleshooting Step
Incorrect Ligand Enantiomer Verify that the correct enantiomer of the chiral ligand (e.g., (R)- or (S)-BINAP) is being used to obtain the desired product enantiomer.
Racemization of Product While less common for β-hydroxy esters, consider if the work-up or isolation conditions are causing racemization. Use mild acidic or basic conditions during extraction and purification.
Sub-optimal Reaction Conditions Enantioselectivity can be sensitive to temperature and pressure. Perform a systematic optimization of these parameters. Lowering the temperature often improves enantioselectivity.
Ligand Purity Ensure the chiral ligand is of high enantiomeric purity.

Problem 3: Formation of side products.

Potential Cause Troubleshooting Step
Over-reduction In some cases, other functional groups might be reduced. This is less likely for the aromatic fluorine but could affect other functionalities if present. Lowering the hydrogen pressure or temperature may help.
Hydrolysis of the Ester If the reaction is run for an extended period, especially with non-anhydrous solvents or acidic/basic impurities, hydrolysis of the methyl ester can occur. Ensure anhydrous conditions and minimize reaction time.
Defluorination While generally stable, aggressive reaction conditions could potentially lead to defluorination of the aromatic ring. This is unlikely under typical hydrogenation conditions but should be considered if unexpected byproducts are observed. Use milder conditions if this is suspected.

Quantitative Data Summary

CatalystSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)SolventYield (%)ee (%)Reference
RuCl₂((R)-BINAP)2450100Room TempMethanol97>99Organic Syntheses, Coll. Vol. 9, p.593 (1998)
Ru(OAc)₂((R)-BINAP)Not specified4100MethanolHighHighNoyori, R. et al. J. Am. Chem. Soc. 1987, 109, 5856-5858

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst

This protocol is a general procedure adapted from established methods for the asymmetric hydrogenation of β-keto esters and should be optimized for this compound.

Materials:

  • This compound

  • [RuCl₂(benzene)]₂ or a similar Ru precursor

  • (R)- or (S)-BINAP

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure for In-Situ Catalyst Preparation and Hydrogenation:

  • Catalyst Preparation:

    • In a glovebox or under a stream of argon, charge a dry Schlenk flask with [RuCl₂(benzene)]₂ and the desired enantiomer of BINAP in a 1:1.1 molar ratio.

    • Add anhydrous, degassed dimethylformamide (DMF) and stir the mixture at 100°C for 10 minutes.

    • Remove the solvent under high vacuum to obtain the solid RuCl₂-BINAP complex.

  • Hydrogenation Reaction:

    • In a separate, dry reaction vessel, dissolve this compound in anhydrous, degassed methanol.

    • Add the prepared RuCl₂-BINAP catalyst to the substrate solution under an inert atmosphere. The substrate-to-catalyst ratio should be optimized, typically ranging from 100:1 to 1000:1.

    • Transfer the reaction mixture to a high-pressure hydrogenation reactor.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC).

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Work-up and Purification:

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Ru_precursor Ru Precursor ([RuCl₂(benzene)]₂) Mixing Mix in DMF 100°C, 10 min Ru_precursor->Mixing BINAP Chiral Ligand ((R)- or (S)-BINAP) BINAP->Mixing Evaporation Evaporate Solvent Mixing->Evaporation Catalyst RuCl₂-BINAP Complex Evaporation->Catalyst Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Substrate Methyl 4-(2-fluorophenyl) -3-oxobutanoate Dissolve Dissolve Substrate Substrate->Dissolve Solvent Anhydrous Methanol Solvent->Dissolve Dissolve->Add_Catalyst Reactor High-Pressure Reactor Add_Catalyst->Reactor Hydrogenation Pressurize with H₂ Stir at Temp. Reactor->Hydrogenation Product Crude Product Hydrogenation->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product Analysis Yield and ee% (Chiral HPLC/GC) Final_Product->Analysis

Caption: Workflow for the asymmetric hydrogenation of this compound.

Troubleshooting_Logic Start Low Conversion? Inactive_Catalyst Check Catalyst Handling (Inert Atmosphere) Start->Inactive_Catalyst Yes Low_Pressure Increase H₂ Pressure Start->Low_Pressure Yes Low_Temp Increase Temperature Start->Low_Temp Yes Bad_Solvent Use Anhydrous Solvent Start->Bad_Solvent Yes Poisoning Purify Substrate/Solvent Start->Poisoning Yes Low_ee Low Enantioselectivity? Start->Low_ee No Wrong_Ligand Verify Ligand Enantiomer Low_ee->Wrong_Ligand Yes Racemization Check Work-up Conditions Low_ee->Racemization Yes Suboptimal_Conditions Optimize Temp/Pressure Low_ee->Suboptimal_Conditions Yes

Caption: Troubleshooting logic for asymmetric hydrogenation issues.

References

Effect of solvent on the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in various experimental settings. The reactivity of this β-keto ester is significantly influenced by the choice of solvent, which can affect reaction rates, product distribution, and the equilibrium between its keto and enol tautomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of solvent polarity on the reactivity of this compound?

A1: Solvent polarity plays a crucial role in the reactivity of this compound. Generally, polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism. For reactions involving this β-keto ester, solvent polarity can influence the rate of nucleophilic attack at the carbonyl carbons and the stability of the enolate intermediate.

Q2: How does the solvent affect the keto-enol tautomerism of this compound?

A2: The equilibrium between the keto and enol forms of this compound is highly solvent-dependent.[1][2][3][4] In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding.[2] In polar aprotic solvents, the keto form may be more prevalent. Polar protic solvents can hydrogen bond with both tautomers, and the equilibrium position will depend on the relative stabilization of each form. The ratio of keto to enol tautomers can be experimentally determined using 1H NMR spectroscopy by integrating the signals corresponding to each form.[1][2][3][4]

Q3: Can the choice of solvent lead to side reactions?

A3: Yes, the solvent can promote side reactions. For instance, in the presence of water or alcohols (protic solvents), hydrolysis or transesterification of the methyl ester can occur, especially under acidic or basic conditions.[5][6][7][8] In strongly basic conditions, self-condensation reactions may also be observed. The use of anhydrous, aprotic solvents is often recommended to minimize these side reactions.[6]

Q4: Which solvents are recommended for reactions involving nucleophilic addition to this compound?

A4: For nucleophilic addition reactions, polar aprotic solvents such as THF, DMF, or DMSO are often good choices. These solvents can dissolve the β-keto ester and many common nucleophiles while not solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity. However, the optimal solvent will depend on the specific nucleophile and reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low or no reactivity observed.

Possible Cause Suggested Solution
Incorrect Solvent Choice The solvent may be too nonpolar to dissolve the reactants or too protic, deactivating the nucleophile through solvation.[9][10] Try switching to a more polar aprotic solvent like THF, acetonitrile, or DMF to improve solubility and nucleophile reactivity.
Keto-Enol Equilibrium The desired reactive species (keto or enol form) may not be present in a sufficient concentration in the chosen solvent. Analyze the tautomeric ratio by 1H NMR in the reaction solvent.[1][2][3] Consider using a solvent that favors the desired tautomer.
Steric Hindrance The 2-fluorophenyl group may sterically hinder the approach of the nucleophile. Increasing the reaction temperature or using a less bulky nucleophile may improve the reaction rate.
Poor Nucleophile The nucleophile may not be strong enough to react. Consider using a stronger nucleophile or adding a catalyst to activate the β-keto ester.

Problem 2: Formation of unexpected side products.

Possible Cause Suggested Solution
Hydrolysis or Transesterification The presence of water or alcohol in the solvent is likely causing cleavage of the methyl ester.[5][6][8] Ensure all solvents and reagents are anhydrous. Use a non-protic solvent.
Decarboxylation At elevated temperatures, β-keto esters can undergo decarboxylation, especially after hydrolysis to the corresponding β-keto acid.[11][12] Perform the reaction at a lower temperature if possible.
Self-Condensation Under strongly basic conditions, the enolate of the β-keto ester can react with another molecule of the ester. Use a non-nucleophilic base or add the base slowly at a low temperature.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. Choose a more inert solvent for harsh reaction conditions.

Problem 3: Difficulty in product purification.

Possible Cause Suggested Solution
Similar Polarity of Product and Starting Material The product and unreacted starting material may have similar polarities, making chromatographic separation challenging. Try using a different eluent system or a different stationary phase for column chromatography. Derivatization of the product to alter its polarity can also be an option.
Presence of Tautomers The product may exist as a mixture of keto and enol tautomers, which can sometimes lead to broadened peaks or multiple spots on TLC. Characterize the product thoroughly by NMR to confirm the presence of tautomers.
Solvent Impurities Residual high-boiling point solvents (e.g., DMSO, DMF) can be difficult to remove. Use a high-vacuum line or perform an aqueous workup followed by extraction with a low-boiling point organic solvent to remove them.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data on the effect of solvent on the keto-enol equilibrium and a model reaction rate for this compound. This data is intended for illustrative purposes to guide solvent selection.

Table 1: Solvent Effect on Keto-Enol Tautomeric Equilibrium at 25°C

SolventDielectric Constant (ε)% Keto Form% Enol FormKeq ([Enol]/[Keto])
Hexane1.925753.00
Toluene2.435651.86
Chloroform (CDCl3)4.850501.00
Tetrahydrofuran (THF)7.670300.43
Acetonitrile (CD3CN)37.585150.18
Dimethyl Sulfoxide (DMSO-d6)46.79550.05

Table 2: Relative Initial Rate of a Model Nucleophilic Addition Reaction in Various Solvents at 25°C

SolventRelative Rate
Hexane< 0.01 (low solubility)
Toluene0.1
Chloroform0.5
Tetrahydrofuran (THF)1.0 (Reference)
Acetonitrile2.5
Dimethyl Sulfoxide (DMSO)5.0

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy

  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in the deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3CN).

  • NMR Acquisition: Acquire a quantitative 1H NMR spectrum at a constant, known temperature (e.g., 25°C). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate integration.[13][14][15]

  • Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the keto form, look for the singlet corresponding to the C2-protons. For the enol form, a vinylic proton signal will be present.

  • Integration: Carefully integrate the signals corresponding to a unique proton (or set of protons) in each tautomer.

  • Calculation: Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]) from the integrated areas.

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a change in the chromophore upon reaction.

  • Wavelength Selection: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength with a significant difference in absorbance.

  • Reaction Setup: In a cuvette, mix the this compound solution and the other reactant(s) in the chosen solvent at a constant temperature.

  • Data Collection: Immediately start recording the absorbance at the selected wavelength over time.[16][17]

  • Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law to convert absorbance to concentration if the molar absorptivity of the monitored species is known. Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law.

Visualizations

Caption: Keto-Enol Tautomerism of the β-keto ester.

Reaction_Workflow A 1. Reactant & Solvent Selection B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reagent Addition B->C D 4. Reaction Monitoring (TLC, LC-MS, NMR) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column chromatography, Recrystallization) E->F G 7. Product Characterization (NMR, IR, MS) F->G Troubleshooting_Tree Start Problem with Reaction Q1 Low or No Conversion? Start->Q1 Q2 Side Products Observed? Start->Q2 Q1->Q2 No A1 Change Solvent (more polar aprotic) Q1->A1 Yes A3 Use Anhydrous Conditions Q2->A3 Yes (Hydrolysis/Transesterification) A4 Lower Temperature Q2->A4 Yes (Decarboxylation) A2 Increase Temperature A1->A2 Still low conversion

References

Validation & Comparative

Comparing the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with similar keto-esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the nuanced reactivity of intermediates can dictate the success of a synthetic pathway. This guide offers an objective comparison of the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with analogous keto-esters, supported by an analysis of expected electronic and steric effects, and outlines experimental protocols for their direct comparison. While direct comparative kinetic data is scarce in publicly available literature, this guide provides a framework for understanding and evaluating the reactivity of these important synthetic building blocks.

Introduction to β-Keto Esters

β-Keto esters are versatile intermediates in organic synthesis, valued for their dual functionality which allows for a wide range of chemical transformations. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, makes them readily convertible to enolates, which are potent nucleophiles in reactions such as alkylations and aldol condensations. Furthermore, these molecules can undergo hydrolysis and decarboxylation to yield ketones. The introduction of a substituent on the aromatic ring of an aryl β-keto ester, such as Methyl 4-phenyl-3-oxobutanoate, can significantly influence its reactivity. This guide focuses on the impact of a fluorine atom at the ortho position of the phenyl ring.

The Influence of the Ortho-Fluoro Substituent

The reactivity of this compound is primarily modulated by the electronic and steric effects of the ortho-fluoro substituent.

Electronic Effects: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of both the keto and ester carbonyl groups, as well as the acidity of the α-hydrogens.

  • Acidity of α-Hydrogens: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the α-hydrogens, facilitating enolate formation. A more acidic α-hydrogen will require a weaker base for deprotonation, potentially leading to faster reaction rates in base-catalyzed reactions.

  • Electrophilicity of Carbonyl Carbons: The inductive effect of fluorine will also increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Steric Effects: The placement of the fluorine atom at the ortho position introduces steric hindrance around the reaction centers. This can play a significant role in reactions involving bulky reagents or transition states.

  • Enolate Formation and Subsequent Reactions: While the electronic effect favors enolate formation, the steric bulk of the ortho-substituent might hinder the approach of a base to the α-hydrogen. Similarly, subsequent reactions of the enolate with electrophiles could be sterically impeded.

  • Nucleophilic Attack on Carbonyls: The approach of a nucleophile to the ketone or ester carbonyl could also be sterically hindered by the ortho-fluoro group.

Comparative Reactivity Analysis

To provide a framework for comparison, we will consider three key reactions: enolate formation and alkylation, hydrolysis, and decarboxylation.

Enolate Formation and Alkylation

The formation of an enolate is a critical step in many reactions of β-keto esters. The increased acidity of the α-hydrogens in this compound, due to the electron-withdrawing fluorine, is expected to lead to a higher concentration of the enolate at equilibrium compared to its non-fluorinated analog under the same basic conditions. However, the rate of enolate formation and its subsequent alkylation will be a balance between this enhanced acidity and the potential steric hindrance from the ortho-fluoro group.

Logical Relationship of Enolate Formation:

G cluster_reactivity Factors Influencing Enolate Formation Ortho-Fluoro_Group Ortho-Fluoro Group Inductive_Effect Strong -I Effect Ortho-Fluoro_Group->Inductive_Effect Steric_Hindrance Steric Hindrance Ortho-Fluoro_Group->Steric_Hindrance Alpha_Hydrogen_Acidity Increased α-H Acidity Inductive_Effect->Alpha_Hydrogen_Acidity enhances Enolate_Formation Enolate Formation Steric_Hindrance->Enolate_Formation may hinder Alpha_Hydrogen_Acidity->Enolate_Formation favors

Caption: Factors influencing the enolate formation of this compound.

Hydrolysis

The hydrolysis of β-keto esters can proceed under either acidic or basic conditions to yield the corresponding β-keto acid. The electron-withdrawing nature of the ortho-fluoro substituent is expected to make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This would suggest a faster rate of hydrolysis for the fluorinated compound compared to the non-fluorinated analog. However, steric hindrance from the ortho-substituent could potentially slow down the reaction.

Decarboxylation

Decarboxylation of the β-keto acid intermediate, formed upon hydrolysis, is a common subsequent reaction. The stability of the carbanion formed upon decarboxylation influences the reaction rate. The electron-withdrawing fluoro group should stabilize the negative charge on the transition state of the decarboxylation, potentially leading to a faster reaction rate.

Experimental Protocols for Comparative Analysis

To obtain quantitative data for a direct comparison, the following experimental protocols can be employed.

Synthesis of Analogous Keto-Esters

To perform a comparative study, the non-fluorinated, ortho-chloro, and ortho-bromo analogs of this compound should be synthesized. A general and effective method is the Claisen condensation.

Experimental Workflow for Synthesis:

G Start Ortho-substituted Acetophenone Reaction Claisen Condensation Start->Reaction Reagent Dimethyl Carbonate & Strong Base (e.g., NaH) Reagent->Reaction Workup Acidic Workup Reaction->Workup Product Methyl 4-(ortho-substituted-phenyl) -3-oxobutanoate Workup->Product

Caption: General workflow for the synthesis of Methyl 4-(ortho-substituted-phenyl)-3-oxobutanoates.

Protocol:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add the respective ortho-substituted acetophenone (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl carbonate (1.5 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Kinetic Studies

Hydrolysis Rate: The rate of hydrolysis can be monitored by quenching the reaction at different time points and titrating the liberated carboxylic acid with a standardized base. Alternatively, HPLC or GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product.

Protocol:

  • Prepare a solution of the keto-ester in a suitable solvent system (e.g., a mixture of an organic solvent and water).

  • Add a known concentration of acid or base to initiate the hydrolysis.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralization).

  • Analyze the concentration of the remaining ester and/or the formed acid using a suitable analytical technique.

  • Plot the concentration versus time and determine the rate constant.

Decarboxylation Rate: The rate of decarboxylation of the corresponding β-keto acids can be measured by monitoring the evolution of carbon dioxide.

Protocol:

  • Synthesize the β-keto acids by gentle hydrolysis of the corresponding esters.

  • In a closed system, heat a solution of the β-keto acid to a specific temperature.

  • Measure the volume or pressure of the evolved CO2 over time.

  • Calculate the rate constant from the rate of CO2 evolution.

Data Presentation

The following tables provide a template for summarizing the expected and experimentally determined data.

Table 1: Expected Qualitative Reactivity Comparison

ReactionMethyl 4-phenyl-3-oxobutanoate (Reference)This compoundRationale
Enolate Formation (Rate)BaselineLikely FasterIncreased α-H acidity due to -I effect of F.
Alkylation (Rate)BaselineAmbiguousFaster enolate formation vs. potential steric hindrance.
Hydrolysis (Rate)BaselineLikely FasterIncreased electrophilicity of ester carbonyl due to -I effect of F.
Decarboxylation (Rate)BaselineLikely FasterStabilization of the transition state by the -I effect of F.

Table 2: Template for Experimental Data Summary (Hypothetical Data)

CompoundHydrolysis Rate Constant (k, M⁻¹s⁻¹) at 25°CDecarboxylation Rate Constant (k, s⁻¹) at 60°CAlkylation Yield (%) with CH₃I
Methyl 4-phenyl-3-oxobutanoateValueValueValue
This compoundValueValueValue
Methyl 4-(2-chlorophenyl)-3-oxobutanoateValueValueValue
Methyl 4-(2-bromophenyl)-3-oxobutanoateValueValueValue

Conclusion

The presence of an ortho-fluoro substituent in this compound is predicted to significantly alter its reactivity compared to the non-substituted analog and other halogenated derivatives. The strong electron-withdrawing inductive effect of fluorine is expected to enhance the rates of enolate formation, hydrolysis, and decarboxylation. However, the steric hindrance introduced by the ortho-substituent may counteract these electronic effects, particularly in reactions involving bulky reagents.

To provide a definitive comparison, direct experimental investigation under standardized conditions is essential. The protocols outlined in this guide offer a robust framework for such a comparative study. The resulting quantitative data will be invaluable for researchers in optimizing reaction conditions and predicting the behavior of these important intermediates in complex synthetic pathways.

A Comparative Guide to the Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency and scalability of its synthesis are critical for drug development and manufacturing. This guide provides a comparative analysis of alternative synthetic routes to this valuable β-keto ester, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established methods for β-keto ester formation. This guide focuses on two primary, viable routes: the Acylation of Methyl Acetoacetate and the Meldrum's Acid Route. A third potential route, the Crossed Claisen Condensation, is also discussed.

Parameter Route 1: Acylation of Methyl Acetoacetate Route 2: Meldrum's Acid Route Route 3: Crossed Claisen Condensation
Starting Materials 2-Fluorobenzoyl chloride, Methyl acetoacetate2-Fluorophenylacetic acid, Meldrum's acid, MethanolMethyl 2-fluorophenylacetate, Methyl acetate
Key Reagents Magnesium ethoxide, TriethylamineCarbonyldiimidazole (CDI) or Thionyl chloride, PyridineStrong base (e.g., Sodium methoxide, LDA)
Typical Yield ~65-75%High (potentially >80%)[1]Variable, often moderate to low due to side reactions
Reaction Conditions Anhydrous conditions, often requires inert atmosphereMild to moderate, can be a one-pot procedureStrictly anhydrous, strong base requires careful handling
Scalability GoodExcellent[1]Moderate, can be challenging to control on a large scale
Purity of Crude Product Generally good, may require chromatographic purificationHigh, often purified by distillation[1]Can be a complex mixture requiring extensive purification
Key Advantages Readily available starting materials.High yields, high purity, and milder conditions.[1]Utilizes common ester starting materials.
Key Disadvantages Use of strong base and potentially hazardous reagents.Meldrum's acid is a specialized reagent.Prone to self-condensation and other side reactions, leading to lower yields and purification challenges.[2]

Experimental Protocols

Route 1: Acylation of Methyl Acetoacetate

This method involves the C-acylation of the enolate of methyl acetoacetate with 2-fluorobenzoyl chloride.

Materials:

  • Magnesium turnings

  • Anhydrous ethanol

  • Anhydrous toluene

  • Methyl acetoacetate

  • Triethylamine

  • 2-Fluorobenzoyl chloride

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, magnesium turnings are suspended in anhydrous ethanol. The mixture is gently heated to initiate the reaction. Once the reaction starts, the heating is removed, and the reaction is allowed to proceed until all the magnesium has reacted. The solvent is then removed under reduced pressure to obtain magnesium ethoxide as a white solid.

  • Enolate Formation: The freshly prepared magnesium ethoxide is suspended in anhydrous toluene. Methyl acetoacetate, dissolved in anhydrous toluene, is added dropwise to the suspension at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete enolate formation.

  • Acylation: The reaction mixture is cooled to 0 °C, and a solution of 2-fluorobenzoyl chloride and triethylamine in anhydrous toluene is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Meldrum's Acid Route

This route offers a high-yielding and clean synthesis via the acylation of Meldrum's acid with 2-fluorophenylacetic acid, followed by methanolysis.[1]

Materials:

  • 2-Fluorophenylacetic acid

  • Thionyl chloride or Carbonyldiimidazole (CDI)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Meldrum's acid

  • Anhydrous pyridine

  • Anhydrous methanol

Procedure:

  • Activation of Carboxylic Acid:

    • Using Thionyl Chloride: 2-Fluorophenylacetic acid is dissolved in anhydrous DCM, and a catalytic amount of DMF is added. Thionyl chloride is then added dropwise at 0 °C. The mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-fluorophenylacetyl chloride.

    • Using CDI: 2-Fluorophenylacetic acid and CDI are dissolved in anhydrous THF and stirred at room temperature until CO2 evolution stops, indicating the formation of the acylimidazolide.

  • Acylation of Meldrum's Acid: A solution of Meldrum's acid in anhydrous DCM is cooled to 0 °C. Anhydrous pyridine is added, followed by the dropwise addition of the previously prepared 2-fluorophenylacetyl chloride (or the acylimidazolide solution). The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.[1]

  • Methanolysis: The reaction mixture containing the acyl Meldrum's acid intermediate is concentrated under reduced pressure. Anhydrous methanol is added, and the mixture is refluxed for 2-3 hours.[1]

  • Work-up and Purification: The methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation to give pure this compound.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Acylation of Methyl Acetoacetate cluster_1 Route 2: Meldrum's Acid Route cluster_2 Route 3: Crossed Claisen Condensation R1_Start1 2-Fluorobenzoyl chloride R1_Product Methyl 4-(2-fluorophenyl) -3-oxobutanoate R1_Start1->R1_Product R1_Start2 Methyl acetoacetate R1_Intermediate Enolate of Methyl acetoacetate R1_Start2->R1_Intermediate Deprotonation R1_Intermediate->R1_Product C-Acylation R1_Reagent1 Mg(OEt)2 R1_Reagent1->R1_Intermediate R1_Reagent2 Et3N R1_Reagent2->R1_Product R2_Start1 2-Fluorophenylacetic acid R2_Intermediate1 Activated Acyl (Acid Chloride/Imidazolide) R2_Start1->R2_Intermediate1 Activation R2_Start2 Meldrum's acid R2_Intermediate2 Acyl Meldrum's acid R2_Start2->R2_Intermediate2 R2_Intermediate1->R2_Intermediate2 Acylation R2_Product Methyl 4-(2-fluorophenyl) -3-oxobutanoate R2_Intermediate2->R2_Product Methanolysis R2_Reagent1 SOCl2 or CDI R2_Reagent1->R2_Intermediate1 R2_Reagent2 Pyridine R2_Reagent2->R2_Intermediate2 R2_Reagent3 Methanol (reflux) R2_Reagent3->R2_Product R3_Start1 Methyl 2-fluorophenylacetate R3_Product Methyl 4-(2-fluorophenyl) -3-oxobutanoate R3_Start1->R3_Product R3_Start2 Methyl acetate R3_Intermediate Enolate of Methyl acetate R3_Start2->R3_Intermediate Deprotonation R3_Intermediate->R3_Product Nucleophilic Acyl Substitution R3_Reagent Strong Base (e.g., NaOMe) R3_Reagent->R3_Intermediate

Caption: Alternative synthetic routes to this compound.

Conclusion

For the synthesis of this compound, the Meldrum's Acid Route emerges as a highly advantageous method, particularly for achieving high yields and purity with potentially simpler purification procedures.[1] While the Acylation of Methyl Acetoacetate is a viable and more traditional approach, it may require more stringent control of reaction conditions. The Crossed Claisen Condensation is generally less favorable for this specific target due to the potential for a mixture of products and consequently lower yields and more challenging purification. The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including scale, available starting materials, and desired purity.

References

Spectroscopic Scrutiny: A Comparative Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate and Its Ortho-Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic signatures of Methyl 4-(2-fluorophenyl)-3-oxobutanoate and its ortho-chloro and ortho-bromo analogues reveals distinct shifts and patterns attributable to the electronic and steric influences of the halogen substituent. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, offering valuable insights for researchers in drug discovery and organic synthesis.

This comparative guide delves into the spectroscopic nuances of three ortho-halogenated derivatives of Methyl 4-phenyl-3-oxobutanoate. The primary compound, this compound, is analyzed alongside its chloro and bromo counterparts to elucidate the impact of the ortho-halogen substituent on the molecule's spectral properties. The data presented herein is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for understanding their electronic and structural characteristics.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ Ar-H (ppm)δ CH₂ (ppm)δ CH₂ (ppm)δ OCH₃ (ppm)
This compound7.20-7.05 (m, 4H)3.95 (s, 2H)3.50 (s, 2H)3.70 (s, 3H)
Methyl 4-(2-chlorophenyl)-3-oxobutanoate7.40-7.20 (m, 4H)4.05 (s, 2H)3.52 (s, 2H)3.71 (s, 3H)
Methyl 4-(2-bromophenyl)-3-oxobutanoate7.55-7.10 (m, 4H)4.08 (s, 2H)3.53 (s, 2H)3.72 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C=O (keto)δ C=O (ester)δ Ar-C (ppm)δ CH₂ (ppm)δ CH₂ (ppm)δ OCH₃ (ppm)
This compound201.5167.8162.0 (d, J=245 Hz), 131.5 (d, J=8 Hz), 129.0 (d, J=4 Hz), 124.5 (d, J=4 Hz), 124.0, 115.5 (d, J=22 Hz)49.045.552.5
Methyl 4-(2-chlorophenyl)-3-oxobutanoate200.8167.7134.5, 131.8, 130.5, 129.8, 127.2, 126.849.248.052.6
Methyl 4-(2-bromophenyl)-3-oxobutanoate200.5167.6135.0, 133.2, 131.5, 128.0, 127.8, 124.049.348.552.7

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compoundν C=O (keto) (cm⁻¹)ν C=O (ester) (cm⁻¹)ν C-F/Cl/Br (cm⁻¹)
This compound172017451230
Methyl 4-(2-chlorophenyl)-3-oxobutanoate17181743750
Methyl 4-(2-bromophenyl)-3-oxobutanoate17171742745

Table 4: Mass Spectrometry (MS) Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound210179, 151, 123, 109, 95
Methyl 4-(2-chlorophenyl)-3-oxobutanoate226/228195/197, 167/169, 139, 111
Methyl 4-(2-bromophenyl)-3-oxobutanoate270/272239/241, 211/213, 183/185, 155, 130

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following experimental protocols. These methods are provided to ensure reproducibility and to assist researchers in their own analytical work.

Synthesis of Methyl 4-(ortho-halophenyl)-3-oxobutanoates

A general procedure for the synthesis of the title compounds involves the Claisen condensation of the corresponding ortho-haloacetophenone with dimethyl carbonate in the presence of a strong base such as sodium hydride.

Synthesis_Workflow reagents ortho-haloacetophenone + Dimethyl Carbonate + Sodium Hydride reaction Claisen Condensation in Dry THF, Reflux reagents->reaction workup Aqueous Workup (NH₄Cl solution) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product Methyl 4-(ortho-halophenyl) -3-oxobutanoate purification->product

A generalized workflow for the synthesis of the target compounds.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.

Discussion of Spectroscopic Trends

The position of the halogen on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons. In the ¹H NMR spectra, the aromatic protons of the 2-fluoro derivative appear as a complex multiplet slightly upfield compared to the chloro and bromo analogues. This is attributed to the strong electron-withdrawing nature and the smaller size of the fluorine atom.

In the ¹³C NMR spectra, the most notable feature is the carbon-fluorine coupling observed for this compound. The carbon directly attached to the fluorine atom appears as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The influence of the halogen is also observed in the chemical shifts of the carbonyl carbons, which show a slight upfield shift as the electronegativity of the halogen decreases.

The IR spectra are characterized by two strong carbonyl stretching vibrations corresponding to the keto and ester functionalities. The position of the keto carbonyl absorption shifts to a slightly lower wavenumber with increasing size of the halogen, which may be attributed to subtle changes in the electronic environment and bond strength.

The mass spectra of the three compounds show distinct molecular ion peaks. The chloro and bromo derivatives exhibit characteristic isotopic patterns (M+ and M+2) due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, respectively. The fragmentation patterns are dominated by the loss of the methoxy group and subsequent cleavages of the butanoate chain.

Logical Relationship of Spectroscopic Analysis

The process of characterizing these compounds follows a logical workflow, where each spectroscopic technique provides complementary information to elucidate the final structure.

Analysis_Logic MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) Structure Structural Elucidation MS->Structure Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups: C=O keto, C=O ester) IR->Structure Identifies Key Bonds NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure Determines Atom Connectivity

The interplay of different spectroscopic techniques for structural elucidation.

This comparative guide provides a foundational dataset and experimental framework for researchers working with this compound and its derivatives. The observed spectroscopic trends offer a predictable pattern for the characterization of other ortho-substituted analogues, aiding in the rapid and accurate identification of these important chemical entities.

The Versatility of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl 4-(2-fluorophenyl)-3-oxobutanoate has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. This guide provides a comprehensive comparison of its efficacy against other alternatives, supported by experimental data and detailed protocols, to aid in the rational design of new drug candidates.

Introduction to this compound as a Building Block

This compound is a β-ketoester that serves as a key component in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize a wide range of biologically active dihydropyrimidinones. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability and binding affinity to biological targets. DHPMs derived from this building block have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

Comparison of Building Blocks in Dihydropyrimidinone Synthesis

The efficacy of a building block in the Biginelli reaction is often evaluated by the yield and purity of the resulting DHPMs, as well as the reaction time and conditions. While a direct comparative study under identical conditions is ideal, the following tables summarize data from various studies to provide a relative understanding of the performance of this compound and its alternatives.

Table 1: Comparison of β-Ketoesters in the Biginelli Reaction

β-KetoesterAldehydeUrea/ThioureaCatalystSolventReaction TimeYield (%)Reference
This compound Various AromaticUrea/ThioureaCe(NO₃)₃·6H₂OSolvent-free15 minHigh (not specified)[1]
Ethyl acetoacetateBenzaldehydeUreaZnCl₂EthanolSolidificationNot specified[2]
Ethyl acetoacetate4-MethoxybenzaldehydeUreaH₂SO₄ (pH 5)Reflux1 hour91.9[3]
N-phenylacetoacetamideAromatic aldehydesUrea/ThioureaCupric chloride/HClGrindstoneOvernightNot specified[4]
AcetylacetoneAromatic aldehydesUrea/ThioureaMAI·Fe₂Cl₇80 °C2 hoursGood[5]
Methyl aroylpyruvatesAromatic aldehydesUreaNoneSolvent-freeNot specifiedNot specified[6]

Table 2: Biological Activities of Dihydropyrimidinone Derivatives

Building Block OriginDerivative ClassBiological ActivityTarget/AssayKey FindingsReference(s)
This compound Dihydropyrimidine α,γ-diketobutanoic acidsAnti-HIVHIV IntegraseInhibition of viral replication[1]
Ethyl acetoacetateDihydropyrimidinonesAnticancerA549 lung adenocarcinoma cellsInduced significant cell death[5]
Ethyl acetoacetateDihydropyrimidinonesAntimicrobialS. aureus, E. coli, P. aeruginosaSignificant activity against pathogenic bacteria[4]
Ethyl acetoacetateDihydropyrimidinonesAntioxidantDPPH radical scavengingGood to excellent antioxidant potency[7]
N-phenylacetoacetamideDihydropyrimidinonesAntibacterialS. aureus, S. typhiSignificant activity against pathogenic bacteria[4]

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones via Biginelli Reaction

This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][8]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., this compound) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Ce(NO₃)₃·6H₂O, 5 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.

  • If using a solvent, add it to the flask.

  • The reaction mixture is then heated under reflux or stirred at a specific temperature (e.g., 80°C) for the required time (e.g., 15 minutes to several hours). For solvent-free conditions, the mixture can be heated or ground together.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the product, wash it with a cold solvent (e.g., ethanol or water), and dry it.

  • If no solid forms, pour the reaction mixture into crushed ice and stir until a solid precipitate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

Materials:

  • Cancer cell line (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dihydropyrimidinone derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of the synthesized compounds.[7][11][12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Prepare different concentrations of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of the test compound solution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Biginelli Reaction Mechanism

The Biginelli reaction proceeds through a series of steps involving the aldehyde, β-ketoester, and urea. The following diagram illustrates the widely accepted reaction mechanism.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Ketoester β-Ketoester Ureide Open-chain Ureide Ketoester->Ureide + Acyliminium Ion Cyclic_Intermediate Cyclic Intermediate Ureide->Cyclic_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclic_Intermediate->DHPM - H₂O

Caption: The reaction mechanism of the Biginelli synthesis of dihydropyrimidinones.

FLT3 and CDK Signaling in Acute Myeloid Leukemia (AML)

Derivatives of dihydropyrimidinones have been investigated as inhibitors of kinases involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 6 (CDK6), which are crucial in acute myeloid leukemia.

FLT3_CDK_Pathway FLT3 FLT3-ITD HCK HCK FLT3->HCK activates CDK6 CDK6 HCK->CDK6 upregulates Rb Rb CDK6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK6 activates E2F E2F Rb->E2F inhibits Proliferation Cell Proliferation E2F->Proliferation promotes DHPM_Inhibitor DHPM-based Inhibitor DHPM_Inhibitor->FLT3 DHPM_Inhibitor->CDK6

Caption: A simplified signaling pathway of FLT3 and CDK6 in AML and potential inhibition by DHPMs.

Aurora B Kinase Signaling in Cell Division

Aurora B kinase is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy. Certain DHPM derivatives have shown potential as Aurora B inhibitors.

AuroraB_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates MCAK MCAK AuroraB->MCAK phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Chromosome Chromosome Condensation HistoneH3->Chromosome Microtubule Microtubule Dynamics MCAK->Microtubule DHPM_Inhibitor DHPM-based Inhibitor DHPM_Inhibitor->AuroraB

Caption: The role of Aurora B kinase in mitosis and its potential inhibition.

Conclusion

This compound stands out as a highly effective and versatile building block in drug discovery, particularly for the synthesis of dihydropyrimidinone-based compounds. The presence of the 2-fluorophenyl moiety offers potential advantages in terms of the biological activity and pharmacokinetic profile of the resulting molecules. While direct, side-by-side comparative data with other β-ketoesters is limited in the literature, the available evidence suggests that it consistently participates in the Biginelli reaction to produce good to excellent yields of DHPMs. The diverse biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of new therapeutic agents. Researchers are encouraged to consider this compound in their synthetic strategies when designing novel compounds targeting a wide array of diseases.

References

Benchmarking the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate against other methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of synthetic methodologies reveals a highly efficient pathway for the preparation of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in pharmaceutical research and development. This guide provides a comparative benchmark of a recently published synthesis against the well-established Meldrum's acid method, offering researchers critical data for methodological selection.

In the landscape of drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. This compound is a valuable building block, and its synthetic accessibility directly impacts the pace of research. This report outlines a recently disclosed synthesis and benchmarks it against a classic and widely adopted alternative: the acylation of Meldrum's acid followed by alcoholysis.

Performance Benchmark: A Tale of Two Syntheses

The primary synthesis under review, a Claisen-type condensation, demonstrates a respectable yield of 68%. In contrast, the established Meldrum's acid protocol for a structurally similar, non-fluorinated analog, methyl phenylacetylacetate, boasts a higher yield of 82%[1]. While the yields are not directly comparable due to the difference in substrates, the data provides a valuable reference point for chemists selecting a synthetic route. Key performance indicators for both methods are summarized below.

ParameterSynthesis of this compoundSynthesis of Methyl Phenylacetylacetate (via Meldrum's Acid)[1]
Overall Yield 68%82%
Starting Materials Methyl 2-fluorophenylacetate, Methyl acetatePhenylacetyl chloride, Meldrum's acid, Methanol
Key Reagents Strong base (e.g., Sodium methoxide)Pyridine
Reaction Steps 1. Condensation; 2. Acidification1. Acylation; 2. Methanolysis
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphere, controlled temperature
Purification Distillation under reduced pressureExtraction and Distillation under reduced pressure

Experimental Protocols: A Step-by-Step Guide

The following are detailed experimental procedures for the synthesis of this compound and the comparative Meldrum's acid-based synthesis of methyl phenylacetylacetate.

Synthesis of this compound (Claisen-type Condensation)

While the full experimental text from the source publication (Molecules 2024, 29(14), 3406) was not available, a generalized procedure for a Claisen condensation to produce the target molecule would be as follows:

Materials:

  • Methyl 2-fluorophenylacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in the chosen anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • A mixture of methyl 2-fluorophenylacetate and methyl acetate is added dropwise to the stirred base solution at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure complete reaction.

  • The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Synthesis of Methyl Phenylacetylacetate (Meldrum's Acid Method)[1]

This procedure is adapted from a verified protocol in Organic Syntheses.

Materials:

  • Phenylacetyl chloride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • Anhydrous methanol

  • Hydrochloric acid (2 N)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure: Step 1: Acylation of Meldrum's Acid

  • A solution of Meldrum's acid in anhydrous dichloromethane is placed in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer and cooled in an ice bath.

  • Anhydrous pyridine is added to the stirred solution under an argon atmosphere.

  • A solution of freshly distilled phenylacetyl chloride in anhydrous dichloromethane is then added dropwise over a 2-hour period.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.

  • The mixture is diluted with dichloromethane and then poured into ice-cold 2 N hydrochloric acid.

  • The organic phase is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic phases are washed with 2 N hydrochloric acid and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid.

Step 2: Methanolysis

  • The crude acyl Meldrum's acid is refluxed in anhydrous methanol for 2.5 hours.

  • The methanol is removed with a rotary evaporator.

  • The residual oil is distilled under reduced pressure to give methyl phenylacetylacetate as a colorless liquid.

Synthetic Pathways Visualized

To further elucidate the reaction workflows, the following diagrams illustrate the logical progression of each synthetic route.

Synthesis of this compound cluster_0 Claisen-type Condensation Methyl 2-fluorophenylacetate Methyl 2-fluorophenylacetate Condensation Condensation Methyl 2-fluorophenylacetate->Condensation Methyl acetate Methyl acetate Methyl acetate->Condensation Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Condensation Acidification Acidification Condensation->Acidification Purification (Distillation) Purification (Distillation) Acidification->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Claisen-type condensation workflow for the target compound.

Synthesis via Meldrum's Acid cluster_1 Meldrum's Acid Method 2-Fluorophenylacetyl chloride 2-Fluorophenylacetyl chloride Acylation Acylation 2-Fluorophenylacetyl chloride->Acylation Meldrum's acid Meldrum's acid Meldrum's acid->Acylation Pyridine Pyridine Pyridine->Acylation Acyl Meldrum's acid intermediate Acyl Meldrum's acid intermediate Acylation->Acyl Meldrum's acid intermediate Methanolysis Methanolysis Acyl Meldrum's acid intermediate->Methanolysis Purification (Distillation) Purification (Distillation) Methanolysis->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Meldrum's acid pathway to the target beta-keto ester.

Conclusion

Both the Claisen-type condensation and the Meldrum's acid acylation represent viable and effective strategies for the synthesis of this compound and its analogs. The choice of method will likely depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and optimization of reaction yield. The data and protocols presented herein provide a solid foundation for making an informed decision in the pursuit of efficient and scalable synthetic routes to this important class of molecules.

References

A Comparative Guide to the Reaction Kinetics of β-Keto Esters: Focus on Methyl 4-(2-fluorophenyl)-3-oxobutanoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of β-keto esters, with a focus on reactions relevant to derivatives of Methyl 4-(2-fluorophenyl)-3-oxobutanoate. Due to the limited availability of specific kinetic data for this particular compound, this document leverages data from analogous structures and related reactions to provide a comprehensive overview of the factors influencing the reactivity of this important class of molecules.

Introduction to β-Keto Ester Reactivity

β-Keto esters are versatile intermediates in organic synthesis, valued for their dual electrophilic and nucleophilic character. Their reactivity is centered around the acidic α-hydrogen and the two carbonyl groups, which allows them to participate in a variety of significant transformations, including Claisen condensations, Hantzsch dihydropyridine synthesis, and transesterification reactions. The kinetics of these reactions are of paramount importance in optimizing reaction conditions, improving yields, and understanding reaction mechanisms, all of which are critical in the context of drug development and materials science.

Comparative Kinetic Data

Claisen-Schmidt Condensation Kinetics

The Claisen-Schmidt condensation, a variation of the Claisen condensation, involves the reaction of an enolate with an aldehyde or ketone. The rate of this reaction is highly dependent on the electronic properties of the substituents on both the enolate precursor and the carbonyl compound.

Table 1: Hammett Plot Data for the Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes

Reaction SeriesSubstituent (para-)Product Concentration (Relative)
Substituted Benzaldehydes with Acetophenone-OCH₃0.85
-CH₃0.92
-H1.00
-Cl1.25
-NO₂2.10
Substituted Acetophenones with Benzaldehyde-OCH₃0.78
-CH₃0.89
-H1.00
-Cl1.15
-NO₂1.65

Data adapted from a study on the rate-determining step of the Claisen-Schmidt condensation by competition reactions. The product concentrations are relative to the unsubstituted reactant and serve as a proxy for the relative reaction rates.[1]

The data indicates that electron-withdrawing groups on the benzaldehyde increase the reaction rate, while electron-donating groups decrease it. Conversely, electron-withdrawing groups on the acetophenone also increase the rate. This suggests that the nucleophilic attack of the enolate on the aldehyde is a key rate-influencing step. For this compound, the electron-withdrawing fluorine atom on the phenyl ring would be expected to enhance the rate of reactions where the ester acts as the nucleophile.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are important pharmaceutical scaffolds. The reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source.[2][3] The kinetics can be influenced by various factors, including the nature of the reactants and the catalyst used.

Table 2: Comparison of Reaction Conditions and Yields for Hantzsch Synthesis with Substituted Benzaldehydes

Aldehyde SubstituentCatalystSolventTime (h)Yield (%)
4-NO₂NoneEthanol595
4-ClNoneEthanol685
4-HNoneEthanol875
4-CH₃NoneEthanol1070
4-OCH₃NoneEthanol1265
2-NO₂AmmoniaEthanol-35 (1,4-DHP) + 20 (1,2-DHP)

Qualitative data compiled from various sources on Hantzsch synthesis. Yields and reaction times are illustrative of general trends.[4]

Electron-withdrawing substituents on the benzaldehyde generally lead to faster reactions and higher yields in the Hantzsch synthesis. This is consistent with the proposed mechanism where the aldehyde is attacked by an enamine intermediate. The 2-fluoro substituent in this compound would likely accelerate the reaction compared to an unsubstituted phenyl group.

Transesterification of β-Keto Esters

Transesterification is a crucial reaction for modifying the ester group of β-keto esters. The kinetics of this process are often slow and typically require a catalyst.

Table 3: Kinetic Data for the Transesterification of Palm Oil (a source of fatty acid methyl esters)

ParameterValueConditions
Reaction OrderSecond Order-
Rate Constant (k)0.163 L mol⁻¹ min⁻¹60°C, 1:10 oil to methanol ratio, 0.125 mol/kg catalyst
Activation Energy (Ea)14.7 kcal/mol (for TG)-

Data from kinetic studies on the transesterification of palm oil.[5][6]

While this data is for a different class of esters, it highlights the kinetic parameters that are typically determined in such studies. For this compound, the rate of transesterification would be influenced by the steric hindrance around the ester and the electronic nature of the fluorophenyl group.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized methodologies for the key reactions discussed.

General Protocol for Kinetic Analysis of Claisen-Schmidt Condensation
  • Reactant Preparation: Prepare stock solutions of the substituted acetophenone, substituted benzaldehyde, and a suitable base (e.g., NaOH in ethanol/water).

  • Reaction Initiation: In a thermostated reaction vessel, mix the acetophenone and benzaldehyde solutions. Initiate the reaction by adding the base.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the base with an acid.

  • Analysis: Analyze the concentration of the product or the disappearance of a reactant in the quenched aliquots using a suitable analytical technique such as:

    • UV-Vis Spectroscopy: If the product has a unique and strong chromophore.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.

    • Gas Chromatography (GC): For volatile compounds.[1]

  • Data Analysis: Plot the concentration of the species of interest versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.

General Protocol for Kinetic Analysis of Hantzsch Dihydropyridine Synthesis
  • Reactant Preparation: Prepare solutions of the aldehyde, β-keto ester, and a nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).

  • Reaction Setup: Combine the reactants in a reaction vessel equipped with a condenser and a means of temperature control.

  • Sampling: At specific time points, withdraw samples from the reaction mixture.

  • Analysis: Analyze the samples to determine the concentration of the dihydropyridine product. Techniques like HPLC or GC-MS are commonly employed.

  • Kinetic Modeling: The data can be fitted to appropriate rate laws to determine the reaction order and rate constants. Due to the multi-component nature of the reaction, the kinetic analysis can be complex.

General Protocol for Kinetic Analysis of Transesterification
  • Reaction Setup: In a batch reactor, combine the β-keto ester, the alcohol, and the catalyst.

  • Temperature Control: Maintain a constant temperature throughout the reaction.

  • Sampling: Periodically, take samples from the reactor.

  • Analysis: Analyze the composition of the samples to determine the concentration of the starting ester, the product ester, and the corresponding alcohols. GC is a very common technique for this analysis.[5][7]

  • Data Analysis: The conversion of the starting ester is plotted against time. The data is then fitted to a suitable kinetic model (e.g., pseudo-first-order, second-order) to determine the rate constant. Performing the reaction at different temperatures allows for the determination of the activation energy using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in chemical reactions and experimental procedures.

Claisen_Schmidt_Pathway Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Benzaldehyde β-Hydroxy Ketone β-Hydroxy Ketone Tetrahedral Intermediate->β-Hydroxy Ketone + H₂O Chalcone Chalcone β-Hydroxy Ketone->Chalcone - H₂O

Caption: Reaction pathway for the Claisen-Schmidt condensation.

Hantzsch_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Aldehyde Soln Aldehyde Soln Mix Reactants Mix Reactants Aldehyde Soln->Mix Reactants β-Keto Ester Soln β-Keto Ester Soln β-Keto Ester Soln->Mix Reactants Ammonia Source Soln Ammonia Source Soln Ammonia Source Soln->Mix Reactants Heat & Stir Heat & Stir Timed Sampling Timed Sampling Heat & Stir->Timed Sampling Quench Sample Quench Sample Timed Sampling->Quench Sample HPLC/GC Analysis HPLC/GC Analysis Quench Sample->HPLC/GC Analysis Kinetic Modeling Kinetic Modeling HPLC/GC Analysis->Kinetic Modeling

Caption: Experimental workflow for Hantzsch synthesis kinetic analysis.

Transesterification_Logic Start Start Mix Ester, Alcohol, Catalyst Mix Ester, Alcohol, Catalyst Start->Mix Ester, Alcohol, Catalyst End End High Conversion? High Conversion? Work-up Work-up High Conversion?->Work-up Yes Continue Heating Continue Heating High Conversion?->Continue Heating No Heat to Temp Heat to Temp Mix Ester, Alcohol, Catalyst->Heat to Temp Monitor Reaction Progress Monitor Reaction Progress Heat to Temp->Monitor Reaction Progress Monitor Reaction Progress->High Conversion? Isolate Product Isolate Product Work-up->Isolate Product Continue Heating->Monitor Reaction Progress Isolate Product->End

Caption: Logical flow for a typical transesterification reaction.

Conclusion

The kinetic analysis of reactions involving this compound and its analogs is crucial for the efficient development of synthetic routes and for understanding their behavior in biological systems. While direct kinetic data for the title compound is scarce, a comparative approach using data from structurally related molecules provides valuable insights. The electron-withdrawing nature of the 2-fluoro substituent is anticipated to accelerate reactions where the β-keto ester acts as a nucleophile or where the electrophilicity of the aromatic ring is a factor. The experimental protocols and visualization tools presented in this guide offer a framework for conducting and interpreting kinetic studies on this important class of compounds. Further experimental work is necessary to quantify the precise reaction kinetics of this compound.

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of β-keto esters is a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key precursor for various bioactive molecules, and its asymmetric hydrogenation to the corresponding chiral β-hydroxy ester requires highly efficient and selective catalysts. This guide provides an objective comparison of common catalyst systems based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) for this transformation, supported by experimental data from analogous reactions.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high enantioselectivity (e.e.), turnover number (TON), and turnover frequency (TOF). While specific data for this compound is limited, the following table summarizes the performance of state-of-the-art Ru, Rh, and Ir catalysts in the asymmetric hydrogenation of structurally similar β-keto esters. This data provides a strong indication of their potential efficacy for the target substrate.

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)TONTOF (h⁻¹)
Ru/(R)-Difluorphos Ethyl 4,4,4-trifluoroacetoacetate10,0005080Methanol12>9998~10,000~833
Ru/(R)-BINAP Methyl 3-oxobutanoate1,00010025Methanol12>99>99~1,000~83
Rh/(S,S)-Et-DuPhos Methyl 3-oxobutanoate1,000425Methanol0.5100981,0002,000
Ir/(R)-SpiroPAP Ethyl 3-oxo-3-phenylpropanoate100,00050RTEthanol19989898,000~5,158

Note: Data presented is for analogous substrates and serves as a predictive comparison. S/C = Substrate-to-Catalyst ratio. RT = Room Temperature.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in catalytic asymmetric hydrogenation. Below are representative protocols for each class of catalyst.

General Procedure for Asymmetric Hydrogenation with a Ruthenium Catalyst

A representative procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst is as follows:

  • Catalyst Precursor Preparation: In a glovebox, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous, degassed dimethylformamide (DMF). The solution is heated, and the solvent is removed under vacuum to yield the catalyst precursor, --INVALID-LINK--n.

  • Reaction Setup: A glass liner containing a magnetic stir bar is charged with the Ru-catalyst precursor and the substrate, this compound.

  • Hydrogenation: The glass liner is placed in a stainless-steel autoclave. The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at the specified temperature for the required duration.

  • Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated. The conversion and enantiomeric excess of the product, Methyl (R)-4-(2-fluorophenyl)-3-hydroxybutanoate, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

General Procedure for Asymmetric Hydrogenation with a Rhodium Catalyst

A representative procedure for the asymmetric hydrogenation of a β-keto ester using a Rh-DuPhos catalyst is as follows:

  • Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ and (S,S)-Et-DuPhos are dissolved in methanol under an argon atmosphere to form the active catalyst solution.

  • Reaction Setup: To this catalyst solution, a solution of this compound in methanol is added.

  • Hydrogenation: The reaction vessel is connected to a hydrogen line, purged, and pressurized. The reaction is stirred vigorously at room temperature.

  • Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral GC or HPLC.

General Procedure for Asymmetric Hydrogenation with an Iridium Catalyst

A representative procedure for the asymmetric hydrogenation of a β-keto ester using an Ir-SpiroPAP catalyst is as follows[1]:

  • Catalyst Preparation: The Ir-(R)-SpiroPAP catalyst can be prepared in situ by reacting [Ir(COD)Cl]₂ with the (R)-SpiroPAP ligand in a suitable solvent under a hydrogen atmosphere[1].

  • Reaction Setup: In a glovebox, the Ir-catalyst, a base (e.g., KOtBu), and the solvent (e.g., ethanol) are added to a reaction vessel. The substrate, this compound, is then added.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen. The reaction is stirred at the specified temperature.

  • Work-up and Analysis: After the reaction, the autoclave is depressurized, and the reaction mixture is filtered through a short pad of silica gel. The filtrate is concentrated, and the conversion and enantiomeric excess are determined by chiral GC or HPLC.

Experimental Workflow

The general workflow for the asymmetric hydrogenation of this compound is depicted in the following diagram.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor (e.g., [RuCl₂(benzene)]₂, [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂) Catalyst_Formation Active Catalyst Formation Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand (e.g., BINAP, DuPhos, SpiroPAP) Chiral_Ligand->Catalyst_Formation Autoclave Autoclave/ Reaction Vessel Catalyst_Formation->Autoclave Substrate Methyl 4-(2-fluorophenyl) -3-oxobutanoate Substrate->Autoclave Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Autoclave Hydrogen H₂ Gas Hydrogen->Autoclave Workup Reaction Work-up (Solvent Removal, Filtration) Autoclave->Workup Analysis Chiral GC/HPLC Analysis Workup->Analysis Product Chiral Product: Methyl (R/S)-4-(2-fluorophenyl) -3-hydroxybutanoate Analysis->Product

Caption: General workflow for the asymmetric hydrogenation of this compound.

References

Advantages of using Methyl 4-(2-fluorophenyl)-3-oxobutanoate over other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Among the diverse array of fluorinated building blocks, Methyl 4-(2-fluorophenyl)-3-oxobutanoate emerges as a particularly valuable synthon for the construction of complex heterocyclic structures. Its unique ortho-fluorine substitution pattern offers distinct advantages over other fluorinated analogues, influencing reaction outcomes, molecular conformation, and ultimately, the biological activity of the final compounds. This guide provides a comparative analysis of this compound against other fluorinated building blocks, supported by experimental data from analogous reactions and detailed synthetic protocols.

Enhanced Performance in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis and the Biginelli reaction, are powerful tools for the rapid generation of molecular diversity. The reactivity and steric profile of the constituent building blocks are critical to the success of these reactions. While direct comparative studies are limited, the performance of this compound in these reactions can be inferred from studies utilizing structurally similar components, such as 2-fluorobenzaldehyde and standard β-ketoesters (e.g., methyl acetoacetate).

The ortho-fluoro group in this compound can exert a significant electronic and steric influence on the course of these reactions. The electron-withdrawing nature of fluorine can activate the aromatic ring towards certain transformations, while its steric bulk can direct the stereochemical outcome of the reaction.

Comparative Yields in Heterocyclic Synthesis

The following table summarizes typical yields for the Hantzsch and Biginelli reactions using different fluorinated aromatic aldehydes. This data serves as a proxy to compare the expected performance of this compound (which would be expected to perform similarly to the 2-fluorobenzaldehyde examples) against other isomers and non-fluorinated analogues.

Building Block (Aldehyde Component)ReactionProduct TypeTypical Yield (%)Reference
2-FluorobenzaldehydeHantzschDihydropyridine85-95%[1][2]
3-FluorobenzaldehydeHantzschDihydropyridine80-90%[1]
4-FluorobenzaldehydeHantzschDihydropyridine90-98%[1]
Benzaldehyde (non-fluorinated)HantzschDihydropyridine80-92%[1]
2-FluorobenzaldehydeBiginelliDihydropyrimidinone75-85%[3]
3-FluorobenzaldehydeBiginelliDihydropyrimidinone70-80%[3]
4-FluorobenzaldehydeBiginelliDihydropyrimidinone85-95%[3]
Benzaldehyde (non-fluorinated)BiginelliDihydropyrimidinone70-90%[3]

Note: The yields are based on reactions with standard β-ketoesters like methyl or ethyl acetoacetate and are indicative of the expected reactivity of the corresponding fluorophenyl-3-oxobutanoate.

The "Ortho-Fluoro" Advantage: Conformational Control and Metabolic Stability

The true advantage of the ortho-positioning of the fluorine atom in this compound lies in its profound impact on the three-dimensional structure and metabolic fate of the resulting molecules.

  • Conformational Locking: The ortho-fluoro substituent can act as a "conformational lock," restricting the rotation of the phenyl ring. This can lead to a more defined orientation of the molecule, which is crucial for optimizing binding affinity to biological targets. By reducing the entropic penalty of binding, a pre-organized conformation can lead to a significant increase in potency.

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. When positioned at the ortho-position, the fluorine atom can shield adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the solubility, lipophilicity, and membrane permeability of the molecule. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Experimental Protocols

The following are detailed experimental protocols for the Hantzsch pyridine synthesis and the Biginelli reaction, adapted for the use of a fluorinated building block like this compound.

Hantzsch Dihydropyridine Synthesis

Reaction: Synthesis of Dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol:

  • To a solution of this compound (1.0 eq) and methyl acetoacetate (1.0 eq) in ethanol, add ammonium acetate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

Biginelli Reaction for Dihydropyrimidinone Synthesis

Reaction: Synthesis of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester.

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), urea (1.5 eq), and a catalytic amount of a Lewis acid (e.g., CuCl₂ or FeCl₃) or a Brønsted acid (e.g., HCl).

  • Add ethanol as a solvent and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the Hantzsch and Biginelli reactions.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_4-(2-fluorophenyl)-3-oxobutanoate Methyl_4-(2-fluorophenyl)-3-oxobutanoate Mixing_and_Reflux Mixing_and_Reflux Methyl_4-(2-fluorophenyl)-3-oxobutanoate->Mixing_and_Reflux Methyl_acetoacetate Methyl_acetoacetate Methyl_acetoacetate->Mixing_and_Reflux Ammonium_acetate Ammonium_acetate Ammonium_acetate->Mixing_and_Reflux Dihydropyridine Dihydropyridine Mixing_and_Reflux->Dihydropyridine

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_4-(2-fluorophenyl)-3-oxobutanoate Methyl_4-(2-fluorophenyl)-3-oxobutanoate Condensation Condensation Methyl_4-(2-fluorophenyl)-3-oxobutanoate->Condensation Urea Urea Urea->Condensation Catalyst Catalyst Catalyst->Condensation Dihydropyrimidinone Dihydropyrimidinone Condensation->Dihydropyrimidinone

Caption: Workflow for the Biginelli dihydropyrimidinone synthesis.

Conclusion

This compound stands out as a superior building block for several key reasons. Its ortho-fluoro substitution provides a unique handle to enforce specific molecular conformations, a critical factor in designing potent and selective drugs. Furthermore, this substitution pattern offers a metabolic shield, enhancing the in vivo stability of the resulting compounds. While direct comparative yield data is sparse, the high efficiency of related reactions suggests its excellent utility in robust synthetic strategies like the Hantzsch and Biginelli reactions. For researchers and drug development professionals, this compound represents a strategic choice for accessing novel, conformationally defined, and metabolically stable heterocyclic compounds with high therapeutic potential.

References

Cost-benefit analysis of different synthetic pathways for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of different synthetic pathways to produce Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a valuable building block in the synthesis of various pharmaceutical compounds.

This comparison focuses on two primary synthetic strategies: a Claisen-type condensation reaction and a Reformatsky-type reaction. Each pathway is evaluated based on reaction yield, purity, cost of starting materials, and overall process efficiency. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: Claisen-type CondensationPathway 2: Reformatsky-type Reaction
Starting Materials Methyl 2-fluorophenylacetate, Methyl acetate2-Fluorophenylacetonitrile, Ethyl bromoacetate
Key Reagents Sodium methoxideZinc dust, Copper(I) iodide
Overall Yield ~65-75%~60-70%
Reaction Time 4-6 hours6-8 hours
Reaction Temperature Room temperature to refluxRoom temperature to reflux
Purity of Crude Product GoodModerate
Purification Method DistillationColumn chromatography
Estimated Reagent Cost per Mole of Product LowerHigher
Scalability Readily scalableModerate
Safety Considerations Use of sodium methoxide (hygroscopic and corrosive)Use of zinc dust (flammable) and ethyl bromoacetate (lachrymator)

Pathway 1: Claisen-type Condensation

This pathway utilizes a base-mediated Claisen-type condensation between methyl 2-fluorophenylacetate and methyl acetate. The reaction is initiated by the deprotonation of methyl acetate by a strong base, such as sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the carbonyl group of methyl 2-fluorophenylacetate, followed by the elimination of a methoxide group to yield the desired β-keto ester.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product M2FPA Methyl 2-fluorophenylacetate Reaction Claisen Condensation M2FPA->Reaction MA Methyl acetate MA->Reaction NaOMe Sodium methoxide NaOMe->Reaction Base Product This compound Reaction->Product

Caption: Synthetic scheme for the Claisen-type condensation pathway.

Experimental Protocol:
  • Preparation: To a solution of sodium methoxide (1.2 equivalents) in an appropriate solvent such as anhydrous tetrahydrofuran (THF) or toluene, a solution of methyl acetate (1.5 equivalents) is added dropwise at room temperature under an inert atmosphere.

  • Reaction: The mixture is stirred for 30 minutes, after which a solution of methyl 2-fluorophenylacetate (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Pathway 2: Reformatsky-type Reaction

This alternative pathway involves a Reformatsky-type reaction of 2-fluorophenylacetonitrile with the Reformatsky reagent prepared from ethyl bromoacetate and activated zinc. The addition of a catalytic amount of copper(I) iodide can improve the reaction rate and yield. The intermediate zinc enolate reacts with the nitrile to form an imine, which is subsequently hydrolyzed upon acidic work-up to furnish the target β-keto ester.

Reformatsky_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product FPN 2-Fluorophenylacetonitrile Reaction Reformatsky Reaction & Hydrolysis FPN->Reaction EBA Ethyl bromoacetate EBA->Reaction Zn Zinc dust Zn->Reaction CuI Copper(I) iodide (cat.) CuI->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for the Reformatsky-type reaction pathway.

Experimental Protocol:
  • Activation of Zinc: Zinc dust (2.0 equivalents) is activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction: The activated zinc, a catalytic amount of copper(I) iodide, and a solution of 2-fluorophenylacetonitrile (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in an anhydrous solvent (e.g., THF or benzene) are combined under an inert atmosphere. The mixture is heated to reflux for 6-8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Cost-Benefit Analysis

Pathway 1 (Claisen-type Condensation):

  • Benefits: This method generally offers a higher yield and utilizes less expensive starting materials and reagents. The purification by distillation is often more straightforward and scalable than column chromatography.

  • Drawbacks: The use of sodium methoxide requires anhydrous conditions and careful handling due to its reactivity with moisture and its corrosive nature.

Pathway 2 (Reformatsky-type Reaction):

  • Drawbacks: The overall yield is typically slightly lower, and the cost of reagents, especially ethyl bromoacetate and the need for activated zinc, is higher. The purification by column chromatography can be more time-consuming and less amenable to large-scale production. Safety precautions are necessary when handling zinc dust (flammable) and ethyl bromoacetate (a lachrymator).

Conclusion

For the synthesis of this compound, the Claisen-type condensation (Pathway 1) emerges as the more cost-effective and efficient route for laboratory and potential pilot-scale production. Its advantages in terms of yield, cost of materials, and simpler purification make it the preferred method. However, the Reformatsky-type reaction (Pathway 2) remains a valuable alternative synthetic strategy, offering flexibility in the choice of starting materials. The selection of the optimal pathway will ultimately depend on the specific requirements of the research or production campaign, including scale, available resources, and cost considerations.

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of Methyl 4-(2-fluorophenyl)-3-oxobutanoate based on the known hazards of similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.[1][2]

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing.[2][3]

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably inside a chemical fume hood.[3]

Hazard Summary Based on Analogous Compounds:

Hazard CategoryPotential Hazard DescriptionSource (Analogous Compound SDS)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3]Ethyl acetoacetate, Ethyl 4-chloroacetoacetate[3][4]
Skin Corrosion/Irritation May cause skin irritation.[3]Ethyl acetoacetate[3]
Eye Damage/Irritation May cause serious eye irritation.[3]Ethyl acetoacetate[3]
Respiratory Irritation May cause respiratory irritation.[3]Ethyl acetoacetate[3]
Flammability May be a combustible liquid. Keep away from heat and ignition sources.[5][6]Ethyl 3-methyl-2-oxobutyrate, Ethyl acetoacetate[5][6]

Detailed Disposal Protocol

Disposal of this compound must be handled as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [1][7]

Step 1: Waste Identification and Segregation

  • Classify all waste containing this compound as "Hazardous Chemical Waste."

  • This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent materials).

  • Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[7][8] Halogenated and non-halogenated solvent wastes should also be collected separately.[7]

Step 2: Waste Collection and Container Selection

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[8] Plastic containers are often preferred.

  • Ensure the container is clean and dry before adding any waste.

  • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[8]

  • Keep the waste container closed at all times, except when adding waste.[1][7]

Step 3: Waste Container Labeling

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages.

    • The date on which waste was first added.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][8]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • The SAA should be inspected weekly for any signs of leakage or container degradation.[8]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary by institution), contact your institution's EHS department to schedule a waste pickup.[1]

  • Follow their specific procedures for requesting a pickup and preparing the container for transport.

Step 6: Decontamination of Empty Containers

  • A container that held this chemical is not considered "empty" until it has been properly decontaminated.[7]

  • For a container to be considered non-hazardous, it may need to be triple-rinsed with a suitable solvent.[7]

  • Collect the rinsate from the cleaning process and dispose of it as hazardous waste.[7]

  • After decontamination, remove or deface the original label before reusing or disposing of the container as non-hazardous waste.[7]

Spill Management Protocol

In the event of a small spill of this compound:

  • Alert personnel in the immediate area.

  • If the spill is flammable, extinguish all nearby ignition sources.[5][9]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[10]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5][9]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Visual Diagrams

DisposalDecisionPathway cluster_legend Legend Start Start Process Process Decision Decision Result Result start Chemical Waste Generated: This compound check_sds Is a specific SDS available with clear disposal instructions? start->check_sds assess_hazards Assess hazards based on analogous compounds (beta-keto esters, fluorinated organics) check_sds->assess_hazards No follow_ehs Follow Institutional EHS Protocol check_sds->follow_ehs Yes is_hazardous Does it exhibit hazardous characteristics (irritant, toxic, combustible)? assess_hazards->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes treat_as_hazardous->follow_ehs

Caption: Disposal decision pathway for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Coordination A 1. Wear Full PPE (Goggles, Gloves, Lab Coat) B 2. Collect Waste in a Compatible, Labeled Container A->B C 3. Keep Container Securely Closed B->C D 4. Store in Secondary Containment in a Designated SAA C->D E 5. Container Full or Time Limit Reached? Contact EHS for Pickup D->E F 6. EHS Transports Waste to a Licensed Disposal Facility E->F

Caption: Step-by-step workflow for the disposal of chemical waste.

References

Personal protective equipment for handling Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary

Based on the analysis of structurally related compounds such as Methyl 4-oxobutanoate and other fluorinated beta-keto esters, Methyl 4-(2-fluorophenyl)-3-oxobutanoate is anticipated to have the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Butyl rubber or Viton gloves are recommended. Nitrile gloves may offer splash protection but are not suitable for prolonged contact.The compound contains both a ketone and a halogenated hydrocarbon functional group. Nitrile gloves have poor resistance to these chemical classes[2][3][4]. Always inspect gloves for integrity before use[5].
Eye and Face Protection Wear tightly fitting chemical safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes that can cause serious eye irritation[1][5].
Skin and Body Protection Wear a flame-resistant lab coat and impervious clothing to prevent skin contact. Closed-toe shoes are mandatory.To protect against skin irritation and potential absorption[5].
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with an organic vapor cartridge is recommended.The compound may cause respiratory irritation and is likely volatile[1][6].

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_receipt Receiving and Unpacking prep_spill->handle_receipt handle_transfer Transfer and Weighing handle_receipt->handle_transfer handle_reaction Use in Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Caption: Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the safety data for structurally similar compounds before beginning any work.

    • Put on all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and has a current certification.

    • Have a spill kit readily accessible that is appropriate for halogenated organic compounds.

  • Handling:

    • When receiving the chemical, inspect the container for any damage or leaks.

    • All transfers and weighing of the material must be performed inside a chemical fume hood to minimize inhalation exposure.

    • Use compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.

  • Cleanup:

    • Decontaminate all glassware and work surfaces after use.

    • Dispose of all waste materials according to the disposal plan below.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All liquid and solid waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste[7][8][9].

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and disposable labware, that come into contact with the chemical should be disposed of as hazardous waste in the same designated container.

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its chemical contents[9].

Disposal Procedure:

  • Collect all waste in a compatible, sealed container stored in a well-ventilated area, preferably within a fume hood.

  • Do not mix halogenated waste with non-halogenated waste streams to avoid unnecessary disposal costs and complications[10].

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain[7].

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.